molecular formula C24H21F2NO3 B15616444 Ezetimibe D4

Ezetimibe D4

Numéro de catalogue: B15616444
Poids moléculaire: 413.4 g/mol
Clé InChI: OLNTVTPDXPETLC-GMASCKFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ezetimibe D4 is a useful research compound. Its molecular formula is C24H21F2NO3 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-GMASCKFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ezetimibe D4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe-D4 is the deuterated analog of Ezetimibe (B1671841), a potent cholesterol absorption inhibitor. It serves as an indispensable tool in clinical and preclinical research, primarily as an internal standard for the quantification of Ezetimibe in biological matrices using mass spectrometry-based assays.[1][2] The substitution of four hydrogen atoms with deuterium (B1214612) on the fluorophenyl ring provides a distinct mass shift, enabling precise and accurate measurement of the parent drug without interfering with its chemical properties. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical applications of Ezetimibe-D4.

Chemical Structure and Properties

Ezetimibe-D4 is structurally identical to Ezetimibe, with the exception of four deuterium atoms on one of the p-fluorophenyl rings.

Chemical Structure:

Table 1: Physicochemical Properties of Ezetimibe-D4

PropertyValueReference(s)
Chemical Formula C₂₄H₁₇D₄F₂NO₃[3][4]
Molecular Weight 413.45 g/mol [5]
IUPAC Name (3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one[6]
CAS Number 1093659-89-2, 1093659-90-5[7][8]
Appearance White to off-white solid[6]
Melting Point 152-154 °C[8]
Solubility DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[6]
Purity Typically ≥98%[8]
Isotopic Purity Typically ≥99% deuterated forms (d1-d4)[3]

Note on CAS Numbers: Both CAS numbers 1093659-89-2 and 1093659-90-5 are used in literature and commercial listings for Ezetimibe-D4. The specific distinction may relate to the precise location of the deuterium atoms on the phenyl ring, though they are generally used interchangeably for the tetradeuterated compound on the N-phenyl ring.[7][9][10]

Mechanism of Action of Ezetimibe

Ezetimibe, and by extension Ezetimibe-D4, exerts its lipid-lowering effect by inhibiting the absorption of cholesterol from the small intestine. The primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.[11] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of hepatic LDL receptors, which increases the clearance of LDL-cholesterol from the bloodstream.

Ezetimibe_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary Cholesterol->NPC1L1 Binds to Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Chylomicrons Chylomicrons Cholesterol_Uptake->Chylomicrons Incorporated into LDL_C LDL-Cholesterol Chylomicrons->LDL_C Leads to increased Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

Synthesis of Ezetimibe-D4

The synthesis of Ezetimibe-D4 typically involves a multi-step process, with the key step being the introduction of deuterium atoms. A common strategy is to utilize a deuterated starting material, such as [2H5]fluorobenzene, to construct the deuterated p-fluorophenyl moiety of the Ezetimibe molecule. One reported synthesis involves a seven-step sequence to produce [2H4]Ezetimibe with a good overall yield.[1][12]

Ezetimibe_D4_Synthesis Start [2H5]Fluorobenzene Step1 Step 1: Acylation Start->Step1 Intermediate1 Deuterated Intermediate A Step1->Intermediate1 Step2 Step 2: Formation of Deuterated Imine Intermediate1->Step2 Intermediate2 Deuterated Intermediate B Step2->Intermediate2 Step3 Step 3: Cycloaddition Intermediate2->Step3 Intermediate3 Deuterated Azetidinone Core Step3->Intermediate3 Step4 Step 4: Side Chain Modification Intermediate3->Step4 Intermediate4 Deuterated Ezetimibe Precursor Step4->Intermediate4 Step5 Step 5: Reduction Intermediate4->Step5 Intermediate5 Protected Ezetimibe-D4 Step5->Intermediate5 Step6 Step 6: Deprotection Intermediate5->Step6 Step7 Step 7: Purification Step6->Step7 End Ezetimibe-D4 Step7->End

Caption: High-level workflow for the synthesis of Ezetimibe-D4.

Experimental Protocols

Quantification of Ezetimibe in Human Plasma using LC-MS/MS

This protocol outlines a general method for the determination of Ezetimibe in human plasma using Ezetimibe-D4 as an internal standard.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of Ezetimibe-D4 internal standard solution (e.g., 50 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ezetimibe: m/z 408.3 → 271.1

    • Ezetimibe-D4: m/z 412.0 → 275.1[13]

  • Optimization: Ion source parameters such as declustering potential, collision energy, and ion spray voltage should be optimized for maximum sensitivity.

Quality Control of Ezetimibe-D4 Reference Standard

The quality of Ezetimibe-D4 as an internal standard is critical for accurate bioanalysis. The following tests are typically performed and documented in a Certificate of Analysis.

a. Identity Confirmation

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of deuterium labeling. The absence of specific proton signals in the ¹H NMR spectrum confirms deuteration.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

b. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity by assessing the peak area percentage of the main component against any impurities. A typical method would use a C18 column with a UV detector.

  • Residual Solvents: Gas chromatography (GC) is used to quantify any residual solvents from the synthesis process.

  • Water Content: Karl Fischer titration is used to determine the water content.

c. Isotopic Purity Determination

  • Mass Spectrometry (MS): The isotopic enrichment is determined by analyzing the mass spectrum of the compound. The relative intensities of the ions corresponding to the deuterated (M+4) and non-deuterated (M) species are measured to calculate the percentage of isotopic purity.

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_isotopic Isotopic Purity Sample Ezetimibe-D4 Sample NMR ¹H & ¹³C NMR Sample->NMR MS_Identity Mass Spectrometry Sample->MS_Identity HPLC HPLC (Chemical Purity) Sample->HPLC GC GC (Residual Solvents) Sample->GC KF Karl Fischer (Water Content) Sample->KF MS_Isotopic Mass Spectrometry Sample->MS_Isotopic CoA Certificate of Analysis NMR->CoA MS_Identity->CoA HPLC->CoA GC->CoA KF->CoA MS_Isotopic->CoA

Caption: Quality control workflow for Ezetimibe-D4 reference standard.

Conclusion

Ezetimibe-D4 is a crucial analytical tool for the accurate quantification of Ezetimibe in biological samples. Its well-defined chemical structure, distinct mass, and similar physicochemical properties to the parent drug make it an ideal internal standard for LC-MS/MS applications. A thorough understanding of its synthesis, quality control, and analytical application, as detailed in this guide, is essential for researchers and drug development professionals to ensure the generation of reliable and reproducible data in pharmacokinetic and metabolic studies.

References

Synthesis of Deuterated Ezetimibe: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Pathway for [2H4]Ezetimibe for Application in Pharmaceutical Research and Development

This technical guide provides a comprehensive overview of the synthesis of deuterated Ezetimibe, specifically focusing on the preparation of [2H4]Ezetimibe. This isotopically labeled analog is a crucial tool for researchers in drug metabolism, pharmacokinetic studies, and as an internal standard in quantitative bioanalysis. This document outlines the synthetic strategy, presents available quantitative data, and provides a generalized experimental protocol based on established chemical principles.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. To elucidate its metabolic fate and quantify its presence in biological matrices with high precision, stable isotope-labeled internal standards are indispensable. Deuterated Ezetimibe, particularly [2H4]Ezetimibe, serves this purpose by providing a compound with a distinct mass-to-charge ratio (m/z) that is easily distinguishable by mass spectrometry, without altering its fundamental chemical properties. This guide details a seven-step synthesis to obtain high-purity [2H4]Ezetimibe.

Synthetic Strategy

The synthesis of [2H4]Ezetimibe commences with a commercially available deuterated starting material, [2H5]fluorobenzene. The synthetic route involves a seven-step process to construct the final complex molecule.[1] The key steps include the introduction of the side chain, formation of the β-lactam ring, and stereoselective reduction to achieve the desired chirality of the final product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Seven-Step Synthesis cluster_end Final Product start [2H5]Fluorobenzene step1 Step 1: Acylation start->step1 Introduction of side chain step2 Step 2: Ketal Protection step1->step2 step3 Step 3: Condensation step2->step3 step4 Step 4: Cyclization step3->step4 β-lactam formation step5 Step 5: Chiral Reduction step4->step5 step6 Step 6: Deprotection step5->step6 step7 Step 7: Final Purification step6->step7 end [2H4]Ezetimibe step7->end ezetimibe_synthesis start [2H5]Fluorobenzene step1 5-(4-fluorophenyl-d4)- 5-oxopentanoic acid start->step1 1. Friedel-Crafts Acylation step2 Protected Keto-acid step1->step2 2. Ketal Protection step3 Amide Adduct step2->step3 3. Amide Coupling step4 β-Lactam Intermediate step3->step4 4. Condensation & Cyclization step5 Keto-β-Lactam step4->step5 Deprotection step6 Protected Ezetimibe-d4 step5->step6 5. Stereoselective Reduction end [2H4]Ezetimibe step6->end 6. Deprotection

References

The Role of Ezetimibe-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Ezetimibe-d4 as an internal standard in the bioanalysis of ezetimibe (B1671841). This document details the underlying principles of its use, comprehensive experimental protocols, and quantitative performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly in complex matrices like plasma, variability during sample preparation and analysis can significantly impact accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ezetimibe-d4, is the gold standard to mitigate these variabilities. Ezetimibe-d4 is a deuterated form of ezetimibe, where four hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization.[1][2] By adding a known amount of Ezetimibe-d4 to the sample at the beginning of the workflow, it co-extracts with the endogenous ezetimibe and compensates for any losses or variations, ensuring a highly accurate and precise quantification based on the ratio of the analyte to the internal standard.[1][2]

Ezetimibe's Mechanism of Action: A Brief Overview

Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine.[3][4] Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes.[5][6] By binding to NPC1L1, ezetimibe prevents the uptake of dietary and biliary cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[5] This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the circulation.[7]

Ezetimibe-d4 in Practice: Bioanalytical Applications

Ezetimibe-d4 is predominantly used as an internal standard for the quantification of ezetimibe in biological samples, most commonly by LC-MS/MS.[8][9][10] Its application is crucial in pharmacokinetic and bioequivalence studies where accurate measurement of drug concentration over time is essential.

Quantitative Data Presentation

The following tables summarize the quantitative performance parameters of published LC-MS/MS methods that utilize Ezetimibe-d4 as an internal standard for the quantification of ezetimibe in human plasma.

Table 1: Linearity and Sensitivity of Ezetimibe Quantification

ParameterMethod 1[8]Method 2[9]
AnalyteEzetimibeTotal Ezetimibe
Linear Range0.1 - 20 ng/mL4.00 - 400.00 ng/mL
Correlation Coefficient (r²)0.9999> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL4.00 ng/mL

Table 2: Precision and Accuracy of Ezetimibe Quantification

ParameterMethod 1 (Ezetimibe)[8]Method 2 (Total Ezetimibe)[9]
Intra-day Precision (%CV)
LLOQ4.38%≤ 2.3%
Low QC1.50%≤ 7.4%
Mid QC4.27%≤ 7.4%
High QC1.08%≤ 7.4%
Inter-day Precision (%CV)
LLOQ4.06%Not Reported
Low QC3.32%≤ 7.4%
Mid QC2.76%≤ 7.4%
High QC1.69%≤ 7.4%
Accuracy (%RE)
LLOQ0.44% to 2.00%-2.3% to 2.7%
Low QC0.44% to 2.00%-8.2% to -3.2%
Mid QC0.44% to 2.00%-8.2% to -3.2%
High QC0.44% to 2.00%-8.2% to -3.2%

Table 3: Recovery of Ezetimibe and Ezetimibe-d4

AnalyteMethod 1[8]Method 2[9]
Ezetimibe85.23% - 96.32%80.6%
Ezetimibe-d4 (Internal Standard)91.57%Not Reported

Detailed Experimental Protocols

The following are detailed methodologies for the quantification of ezetimibe in human plasma using Ezetimibe-d4 as an internal standard, based on published literature.

Method 1: Quantification of Ezetimibe in Human Plasma[8]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of Ezetimibe-d4 internal standard working solution (45 ng/mL in 50% methanol).

  • Vortex the mixture for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes to extract the analyte and internal standard.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

  • LC System: Agilent 1200 series

  • Column: Gemini C18 (50 x 2.0 mm, 5 µm)

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid (70:30, v/v)

  • Flow Rate: 0.20 mL/min

  • Column Temperature: Ambient

  • Run Time: Not specified

4.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: Applied Biosystems API 4000

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Ezetimibe: m/z 408.0 → 270.8

    • Ezetimibe-d4: m/z 412.1 → 270.8

  • Curtain Gas: 20 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Ionspray Voltage: -4500 V

  • Temperature: 650°C

Method 2: Quantification of Total Ezetimibe in Human Plasma[9]

4.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of Ezetimibe-d4 internal standard working solution.

  • Add 50 µL of 1M sodium acetate (B1210297) buffer (pH 5.0).

  • Add 25 µL of β-glucuronidase from E. coli (1000 U/mL).

  • Vortex and incubate at 37°C for 16 hours to hydrolyze the ezetimibe glucuronide.

  • Add 2.5 mL of extraction solvent (Diethyl ether: Dichloromethane, 70:30 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

4.2.2. Chromatographic Conditions

  • LC System: Shimadzu

  • Column: Discovery C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / 10mM Ammonium formate (B1220265) buffer pH 4.0 (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Run Time: 4 minutes

4.2.3. Mass Spectrometric Conditions

  • Mass Spectrometer: MDS Sciex API-4000

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Ezetimibe: m/z 408.40 → 271.0

    • Ezetimibe-d4: m/z 412.10 → 275.10

  • Curtain Gas: 10 psi

  • Ion Source Gas 1: 45 psi

  • Ion Source Gas 2: 55 psi

  • Ionspray Voltage: -4500 V

  • Temperature: 550°C

Mandatory Visualizations

The following diagrams illustrate key concepts related to ezetimibe's mechanism of action and the use of Ezetimibe-d4 as an internal standard.

Ezetimibe_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 Binds to Endocytosis Vesicular Endocytosis NPC1L1->Endocytosis Mediates Cholesterol_Uptake Cholesterol Absorption Endocytosis->Cholesterol_Uptake Liver To Liver via Chylomicrons Cholesterol_Uptake->Liver Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe's mechanism of action in inhibiting cholesterol absorption.

Bioanalytical_Workflow start Plasma Sample (containing Ezetimibe) add_is Spike with Ezetimibe-d4 (IS) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis (Ratio of Analyte/IS) injection->data_analysis result Quantitative Result data_analysis->result

Caption: A typical bioanalytical workflow for ezetimibe quantification.

Internal_Standard_Logic cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Ezetimibe (Analyte) Variability Process Variability (e.g., extraction loss) Analyte->Variability IS Ezetimibe-d4 (IS) IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal Affects IS_Signal IS Signal Variability->IS_Signal Affects Equally Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: The logical relationship of an internal standard in correcting for analytical variability.

References

In-Depth Technical Guide: Physical and Chemical Properties of Ezetimibe D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ezetimibe D4, a deuterated analog of the cholesterol absorption inhibitor, Ezetimibe. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, pharmacokinetic studies, and analytical method development. This compound is primarily utilized as an internal standard for the quantitative analysis of Ezetimibe in biological samples and pharmacokinetic studies due to its similar chemical behavior and distinct mass.[1][2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

PropertyValueReference
Chemical Name (3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone[4][5]
Synonyms Ezetrol-d4, SCH 58235-d4[3][4]
CAS Number 1093659-90-5[1][6]
Molecular Formula C₂₄H₁₇D₄F₂NO₃[1][6]
Molecular Weight 413.45 g/mol [1][6]
Appearance White solid[1][6]
Melting Point 152-154°C[1]
Boiling Point 654.9 ± 55.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.[4] Practically insoluble in water.[7]
Storage Long-term storage is recommended at -20°C. May be stored at room temperature for short periods.[2][6]

Mechanism of Action: Cholesterol Absorption Inhibition

Ezetimibe, and by extension its deuterated form, functions by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine.[8] The primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the apical membrane of enterocytes.[3][4][7] By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol, thereby reducing the amount of cholesterol delivered to the liver.[4][7] This leads to an upregulation of LDL receptors on hepatocytes and an increased clearance of LDL-cholesterol from the circulation.

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream cholesterol Dietary & Biliary Cholesterol npc1l1 NPC1L1 Transporter cholesterol->npc1l1 Absorption liver Liver npc1l1->liver Cholesterol Delivery (Reduced) ezetimibe_d4 This compound ezetimibe_d4->npc1l1 Inhibition start Biological Sample (e.g., Plasma) spike Spike with This compound (IS) start->spike extract Sample Extraction (LLE or SPE) spike->extract lc_ms LC-MS/MS Analysis extract->lc_ms quant Quantification (Analyte/IS Ratio) lc_ms->quant

References

Ezetimibe D4 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis and Purity of Ezetimibe (B1671841) D4

Introduction

Ezetimibe D4 is the deuterated form of Ezetimibe, a potent cholesterol absorption inhibitor.[1][2] In research and development, particularly in pharmacokinetic and bioanalytical studies, this compound serves as a critical internal standard for the accurate quantification of Ezetimibe in biological matrices.[3][4] Its use in methods like high-performance liquid chromatography (HPLC) and mass spectrometry ensures precision by distinguishing the analyte from potential interferences.[3][4] This guide provides a detailed overview of the typical Certificate of Analysis (CoA) for this compound, focusing on purity assessment and the analytical methodologies employed.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides crucial data on identity, purity, and physical properties.

Summary of Key Analytical Data

The quantitative data from a typical this compound Certificate of Analysis is summarized below. These values represent common specifications and results found for this material.

Parameter Typical Specification Example Result Analytical Method
Appearance White to Off-White SolidConformsVisual Inspection
Chemical Purity ≥ 97%98.3%[5]HPLC
Isotopic Purity (Deuteration) ≥ 99% deuterated forms (d1-d4)[5]≥ 98 atom % D[6]Mass Spectrometry / NMR
Identity Confirmation Conforms to structureConforms[5][7]¹H-NMR, IR, Mass Spectrometry
Mass (m/z) Consistent with molecular weight[M-H]⁻: 412.1[5]ESI-MS
Optical Rotation Specific to batch[α]ᴰ = -29.7°[5]Polarimetry
Solubility Soluble in specified solventsDMSO (Slightly), Methanol (Slightly)[7]Visual Inspection
Water Content Report valueN/AKarl Fischer (KF) Titration

Experimental Protocols

The determination of purity and identity for this compound involves a suite of sophisticated analytical techniques. The methodologies below are representative of those used in quality control laboratories.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical purity of this compound and quantifying any related impurities.[8] A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.

  • Principle : The method separates this compound from its process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions (Example) :

    • Column : Waters X-Select CSH C18 (4.6 mm × 100 mm, 2.5 µm) or equivalent.

    • Mobile Phase : A gradient elution is often used for optimal separation of all impurities.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at a wavelength where Ezetimibe and its key impurities have significant absorbance, such as 233 nm or 254 nm.[9]

    • Sample Preparation : A stock solution of the this compound sample is prepared by accurately weighing and dissolving the material in a suitable solvent, typically acetonitrile, to a final concentration of around 1.0 mg/mL.[2]

  • Quantification : The percentage purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. Impurities can be quantified against a diluted reference standard.

Identity Confirmation Techniques

Multiple spectroscopic methods are used to confirm the chemical structure of this compound.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight and isotopic distribution. Electrospray Ionization (ESI) is a common technique. For this compound (C₂₄H₁₇D₄F₂NO₃, Mol. Wt. 413.45), the mass spectrum will confirm this weight and the incorporation of deuterium (B1214612) atoms.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to elucidate the molecular structure. The spectrum is compared against a reference or known structure to confirm identity. The absence or reduction of signals corresponding to the deuterated positions on the N-fluorophenyl ring confirms successful isotopic labeling.

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule. The resulting spectrum is matched against that of a known reference standard.

Analytical Workflow and Data Relationships

The comprehensive analysis of an this compound batch follows a structured workflow, from sample reception to the final release, ensuring all quality aspects are thoroughly evaluated.

EzetimibeD4_Analysis_Workflow cluster_0 1. Sample Handling cluster_1 2. Analytical Testing cluster_2 3. Data Evaluation & Reporting SampleReceipt Sample Receipt & Login PhysicalExam Physical Examination (Appearance, Solubility) SampleReceipt->PhysicalExam SamplePrep Sample Preparation (Accurate Weighing & Dilution) PhysicalExam->SamplePrep HPLC HPLC Purity & Impurity Profile SamplePrep->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) SamplePrep->MS NMR NMR Spectroscopy (Structural Confirmation) SamplePrep->NMR KF Karl Fischer (Water Content) SamplePrep->KF DataReview Data Review & Integration HPLC->DataReview MS->DataReview NMR->DataReview KF->DataReview SpecCheck Comparison to Specifications DataReview->SpecCheck COA Certificate of Analysis Generation SpecCheck->COA

Caption: Workflow for the quality control analysis of this compound.

References

A Technical Guide to Ezetimibe D4 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and laboratory applications of Ezetimibe D4. This compound is the deuterated analog of Ezetimibe, a potent cholesterol absorption inhibitor. Its primary application in a laboratory setting is as an internal standard for the sensitive and accurate quantification of Ezetimibe in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide offers a comparative overview of commercial suppliers, a detailed experimental protocol for its use in pharmacokinetic studies, and an illustrative representation of Ezetimibe's mechanism of action.

Commercial Suppliers of this compound

For researchers looking to procure this compound for laboratory use, a variety of commercial suppliers offer this stable isotope-labeled compound. The table below summarizes key quantitative data from several prominent suppliers to facilitate easy comparison. Please note that prices and availability are subject to change and it is recommended to visit the supplier's website for the most current information.

SupplierCAS NumberChemical PurityIsotopic Purity (Enrichment)Available Pack Sizes
Cayman Chemical 1093659-89-2≥98%≥99% deuterated forms (d1-d4)[1][2]1 mg
Biosynth 1093659-89-2Information not readily availableInformation not readily available0.5 mg, 1 mg, 2 mg, 5 mg, 10 mg[3]
Clearsynth 1093659-90-5>98%Information not readily available1 mg, 2.5 mg, 5 mg, 10 mg, 500 g[4][5]
MedChemExpress 1093659-90-5≥98.0%Information not readily available1 mg
Acanthus Research 1093659-89-2Information not readily availableInformation not readily available100 mg[6]
A Chemtek 1093659-89-298+%[7]Information not readily availableInformation not readily available
Simson Pharma 1093659-90-5Information not readily availableInformation not readily availableInquire for pack sizes[8][9]
Toronto Research Chemicals (TRC) 1093659-89-2>95% (HPLC)Information not readily available1 mg, 10 mg
Santa Cruz Biotechnology 1093659-89-2Information not readily availableInformation not readily availableInquire for pack sizes[10]

Experimental Protocol: Quantification of Ezetimibe in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of Ezetimibe in human plasma using this compound as an internal standard (IS). This protocol is a synthesis of methodologies reported in peer-reviewed scientific literature.

1. Preparation of Stock and Working Solutions:

  • Ezetimibe Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ezetimibe reference standard in 10 mL of methanol (B129727).

  • This compound (Internal Standard) Stock Solution (0.5 mg/mL): Accurately weigh and dissolve 5 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare a series of standard working solutions of Ezetimibe by serially diluting the stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 200 ng/mL. Prepare a working solution of this compound at a concentration of 45 ng/mL by diluting the IS stock solution with 50% methanol.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of the this compound working solution (45 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex mix vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 50°C.

  • Reconstitute the dried residue in 200 µL of 50% acetonitrile.

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to achieve good separation of Ezetimibe and the internal standard from endogenous plasma components. A typical starting condition could be 70:30 (A:B) with a linear gradient to 30:70 (A:B) over several minutes.

  • Flow Rate: 0.20 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ezetimibe: m/z 408.0 → 270.8

    • This compound (IS): m/z 412.1 → 270.8

  • Instrument Settings: Optimize instrument parameters such as curtain gas, ion source gas 1 and 2, ionspray voltage, and turbo heater temperature for maximum signal intensity.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Ezetimibe to this compound against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis with a weighting factor of 1/x² to determine the best fit for the calibration curve.

  • Quantify the concentration of Ezetimibe in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Experimental Workflow and Signaling Pathway

To further aid in the understanding of the practical application and mechanism of action of Ezetimibe, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Spike with This compound (IS) plasma->add_is extract Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution in 50% Acetonitrile evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Ezetimibe Concentration calibration_curve->quantification

Experimental workflow for Ezetimibe quantification.

ezetimibe_pathway cluster_enterocyte Enterocyte (Brush Border Membrane) cluster_intracellular Intracellular cholesterol_micelle Cholesterol Micelles npc1l1 NPC1L1 Transporter cholesterol_micelle->npc1l1 cholesterol_uptake Cholesterol Uptake npc1l1->cholesterol_uptake cholesterol Intracellular Cholesterol cholesterol_uptake->cholesterol esterification Esterification (ACAT2) cholesterol->esterification chylomicron Chylomicron Assembly esterification->chylomicron To Lymphatics To Lymphatics chylomicron->To Lymphatics ezetimibe Ezetimibe ezetimibe->inhibition

Mechanism of action of Ezetimibe.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for the detailed product specifications and safety information provided by the suppliers. All laboratory work should be conducted in accordance with established safety protocols and guidelines.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ezetimibe D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Ezetimibe D4, a deuterated isotopologue of the cholesterol-lowering drug Ezetimibe. This compound is widely used as an internal standard in bioanalytical methods for the accurate quantification of Ezetimibe in biological matrices. A thorough understanding of its behavior in a mass spectrometer is crucial for method development, validation, and data interpretation.

Mass Spectrometry Fragmentation of this compound

Under negative ion electrospray ionization (ESI) conditions, this compound readily forms a deprotonated precursor ion [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion primarily results in the cleavage of the azetidinone ring, a characteristic fragmentation pathway for Ezetimibe and its analogues.[1]

The deuteration in this compound is typically on the fluorophenyl ring, which is not directly involved in the primary fragmentation. Therefore, the fragmentation pattern of this compound is analogous to that of unlabeled Ezetimibe, with a corresponding mass shift of 4 Da for the fragment ion containing the deuterated ring system.

Quantitative Data Summary

The primary fragmentation transition monitored for the quantification of this compound in multiple reaction monitoring (MRM) mode is summarized in the table below. This transition is selected for its high specificity and intensity, ensuring sensitive and reliable detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound412.0 / 412.10275.10Negative ESI
Ezetimibe408.3 / 408.40271.10Negative ESI

Table 1: Key mass transitions for this compound and Ezetimibe in negative ion ESI-MS/MS.[1][2]

Fragmentation Pathway

The fragmentation of the this compound precursor ion is initiated by the cleavage of the four-membered azetidinone (β-lactam) ring. This process results in the formation of a stable product ion at m/z 275.10.

G This compound Fragmentation Pathway cluster_precursor Precursor Ion cluster_product Product Ion Precursor This compound [M-H]⁻ m/z 412.0 Product Product Ion m/z 275.10 Precursor->Product CID Azetidinone Ring Cleavage

Caption: Fragmentation of this compound precursor ion to its major product ion.

Experimental Protocols for LC-MS/MS Analysis

The following section outlines a representative experimental protocol for the analysis of this compound, compiled from various validated methods in the scientific literature.[2][3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the dried residue with 200 µL of 50% acetonitrile (B52724) and vortex for 30 seconds before injection.

Liquid Chromatography (LC) Parameters
ParameterTypical Value
Column Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile / 0.1% Formic Acid (70:30, v/v)
Flow Rate 0.20 mL/min
Column Temperature 35°C
Injection Volume 10 µL

Table 2: Typical liquid chromatography parameters for this compound analysis.

Mass Spectrometry (MS) Parameters
ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 650°C
Curtain Gas 20 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Declustering Potential -75 V
Collision Energy -22 eV
Dwell Time 150 ms

Table 3: Typical mass spectrometry parameters for this compound analysis.[3]

G LC-MS/MS Experimental Workflow Plasma Plasma Sample with This compound (IS) LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Ezetimibe's Mechanism of Action: A Signaling Pathway Overview

Ezetimibe lowers cholesterol by inhibiting the absorption of dietary and biliary cholesterol in the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.

The binding of Ezetimibe to NPC1L1 prevents the formation of the NPC1L1/cholesterol complex and its subsequent internalization via a clathrin-mediated endocytosis pathway.[5][6] This blockade results in a reduction of cholesterol delivery to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-cholesterol from the bloodstream.

G Ezetimibe's Signaling Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binding Complex NPC1L1-Cholesterol Complex NPC1L1->Complex Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis Cholesterol_Absorbed Cholesterol Absorption Endocytosis->Cholesterol_Absorbed Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe inhibits cholesterol absorption by targeting the NPC1L1 transporter.

References

Stability of Ezetimibe D4 in Various Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ezetimibe D4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe. Due to the limited availability of direct stability studies on this compound, this guide leverages extensive data from its non-deuterated counterpart, Ezetimibe, and incorporates established principles of the kinetic isotope effect to project the stability of the deuterated compound.

Introduction

This compound is a stable isotope-labeled version of Ezetimibe, where four hydrogen atoms on one of the fluorophenyl rings have been replaced with deuterium (B1214612). This labeling is primarily utilized for pharmacokinetic studies and as an internal standard in bioanalytical assays. Understanding its stability in various solvents is critical for the accurate preparation of stock solutions, formulation development, and the integrity of experimental results.

The substitution of hydrogen with deuterium typically leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, often results in slower metabolic and chemical degradation rates for deuterated compounds.[1][][3] Therefore, it is scientifically reasonable to infer that this compound will exhibit at least comparable, if not superior, stability to Ezetimibe under identical conditions.

Data Presentation

Table 1: Solubility of Ezetimibe in Common Organic Solvents
SolventSolubility (approx.)
Dimethyl Sulfoxide (DMSO)≥15 mg/mL
Ethanol≥20 mg/mL
Dimethylformamide (DMF)≥20 mg/mL
MethanolSoluble (exact value not specified)
AcetonitrileSoluble (used in mobile phases)

Data is for the non-deuterated Ezetimibe and is expected to be comparable for this compound.

Table 2: Summary of Forced Degradation Studies on Ezetimibe
Stress ConditionReagents and ConditionsPercentage Degradation (approx.)
Acid Hydrolysis0.1 M HCl at 80°C for 2 hours10.71%
Alkaline Hydrolysis0.1 M NaOH at 80°C for 2 hours1.06%
Oxidative Degradation30% H₂O₂ at 80°C for 2 hours1.37%
Thermal Degradation70°C for 48 hours (solid state)8.25%
Photolytic DegradationExposure to sunlight for 48 hours (solid state)2.49%

Data is for the non-deuterated Ezetimibe. This compound is expected to show similar or less degradation under these conditions.

Experimental Protocols

Protocol 1: Preparation of Ezetimibe/Ezetimibe D4 Stock Solutions
  • Weighing: Accurately weigh the required amount of Ezetimibe or this compound solid.

  • Dissolution: Dissolve the compound in a suitable organic solvent such as DMSO, ethanol, or DMF. Sonication can be used to facilitate dissolution.

  • Dilution: Dilute the solution to the desired final concentration with the same solvent.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.

Protocol 2: Forced Degradation Study (Adapted from Ezetimibe studies)
  • Acid Degradation: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 80°C for 2 hours. Neutralize the solution before analysis.

  • Alkaline Degradation: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% H₂O₂. Heat the solution at 80°C for 2 hours.

  • Thermal Degradation: Expose the solid this compound powder to a temperature of 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound powder to direct sunlight for 48 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the percentage of degradation.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute acid Acid Hydrolysis dilute->acid Expose to Stress Conditions alkali Alkaline Hydrolysis dilute->alkali Expose to Stress Conditions oxidation Oxidation dilute->oxidation Expose to Stress Conditions thermal Thermal dilute->thermal Expose to Stress Conditions photo Photolytic dilute->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the stability testing of this compound.

degradation_pathway ezetimibe Ezetimibe / this compound degradation_products Degradation Products ezetimibe->degradation_products Stress Conditions hydrolysis_products Hydrolysis Products degradation_products->hydrolysis_products Acid/Base oxidation_products Oxidation Products degradation_products->oxidation_products Oxidizing Agents

Caption: General degradation pathways for Ezetimibe.

Conclusion

References

Pharmacokinetic Profile of Deuterated Ezetimibe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezetimibe (B1671841) is a potent lipid-lowering agent that inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] Pharmacokinetic enhancement through selective deuteration is a modern drug development strategy aimed at improving a molecule's metabolic profile by leveraging the kinetic isotope effect. This guide provides a comprehensive overview of the known pharmacokinetic profile of ezetimibe and offers a scientifically grounded projection of the anticipated profile of a deuterated analogue.

While direct, publicly available clinical data comparing deuterated ezetimibe to its non-deuterated counterpart is limited, this document synthesizes the extensive data on standard ezetimibe to build a foundational understanding. We will explore the established absorption, distribution, metabolism, and excretion (ADME) pathways of ezetimibe and delineate the theoretical, yet predictable, impact of deuterium (B1214612) substitution on these processes. This guide includes detailed summaries of standard ezetimibe's pharmacokinetic parameters, typical experimental methodologies, and visual representations of its mechanism and study workflows.

Introduction: The Rationale for Deuterating Ezetimibe

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than protium (B1232500) (regular hydrogen).[2] This difference in bond strength can slow the rate of chemical reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[2][3]

In drug development, selective deuteration is employed to retard metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes or other metabolic pathways.[2][3] The primary goals of this strategy include:

  • Increasing drug half-life and exposure (AUC).

  • Reducing the formation of specific metabolites, which may be reactive or toxic.

  • Potentially lowering the required dose and frequency of administration.[2]

Ezetimibe's metabolism is dominated by glucuronidation, a phase II reaction, with minimal involvement of oxidative (phase I) metabolism.[4][5][6] Strategic deuteration could potentially slow these metabolic pathways, leading to altered pharmacokinetics.

Mechanism of Action: Ezetimibe and NPC1L1

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] Its molecular target is the NPC1L1 sterol transporter located on the brush border of jejunal enterocytes.[1] By binding to NPC1L1, ezetimibe prevents the uptake of cholesterol into enterocytes. This leads to a depletion of hepatic cholesterol stores, which in turn causes an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.[1]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Brush Border) cluster_blood Bloodstream cholesterol Dietary & Biliary Cholesterol npc1l1 NPC1L1 Transporter cholesterol->npc1l1 Uptake endocytosis Cholesterol Internalization npc1l1->endocytosis Mediates ezetimibe Ezetimibe ezetimibe->npc1l1 Inhibition liver Liver (Upregulated LDL Receptors) endocytosis->liver Reduced Cholesterol Delivery to Liver ldl_clearance Increased LDL Clearance liver->ldl_clearance Leads to

Figure 1: Ezetimibe's Mechanism of Action.

Pharmacokinetic Profile: Ezetimibe and Projections for Deuterated Ezetimibe

The pharmacokinetic profile of ezetimibe is characterized by rapid absorption and extensive metabolism into its pharmacologically active glucuronide metabolite. Both parent drug and metabolite undergo enterohepatic recycling, contributing to a long half-life.[6][7]

Absorption

Following oral administration, ezetimibe is rapidly absorbed.[1][6] Food does not significantly affect the overall absorption (AUC), but a high-fat meal can increase the peak plasma concentration (Cmax) of the parent compound.[1][5]

Distribution

Both ezetimibe and its active metabolite, ezetimibe-glucuronide (B19564), are highly bound to human plasma proteins (>90%).[1][5]

Metabolism

Ezetimibe's primary metabolic pathway is extensive phase II glucuronide conjugation in the small intestine and liver, forming ezetimibe-glucuronide.[4][5][6] This metabolite is pharmacologically active, and together with the parent drug, constitutes "total ezetimibe".[6][7] Minimal oxidative (phase I) metabolism has been observed.[4][8]

Anticipated Impact of Deuteration: Deuteration at sites susceptible to metabolism could slow the rate of glucuronidation and any minor oxidative processes. This would be expected to:

  • Increase the ratio of parent drug to metabolite: A slower conjugation rate would lead to higher circulating levels of the parent ezetimibe.

  • Prolong the half-life: By reducing the rate of metabolic clearance, the overall elimination half-life of the parent drug and potentially the total drug could be extended.

Excretion

Ezetimibe is eliminated primarily through feces (approx. 78%), mostly as the parent compound, while about 11% is excreted in the urine, mainly as ezetimibe-glucuronide.[6] The long half-life of approximately 22 hours for both ezetimibe and its glucuronide is attributed to significant enterohepatic recycling.[1][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for a standard 10 mg oral dose of ezetimibe in healthy adults and provide a qualitative projection for a deuterated analogue.

Table 1: Pharmacokinetic Parameters of Ezetimibe (Parent Drug)

Parameter Value (Mean ± SD or Range) Projected Impact of Deuteration
Tmax (Time to Peak Conc.) 4 to 12 hours[1][8] Unlikely to change significantly
Cmax (Peak Plasma Conc.) 3.4 to 5.5 ng/mL[8] Potentially Increased
AUC (Total Exposure) Variable (CV: 35-60%)[8] Potentially Increased
Protein Binding >99.5%[9] Unlikely to change

| Terminal Half-life (t½) | ~22 hours[1][8] | Potentially Increased |

Table 2: Pharmacokinetic Parameters of Ezetimibe-Glucuronide (Active Metabolite)

Parameter Value (Mean ± SD or Range) Projected Impact of Deuteration
Tmax (Time to Peak Conc.) 1 to 2 hours[1][8] Potentially Delayed
Cmax (Peak Plasma Conc.) 45 to 71 ng/mL[8] Potentially Decreased
AUC (Total Exposure) Constitutes 80-90% of total drug[8] May decrease relative to parent
Protein Binding 88 to 92%[9] Unlikely to change

| Terminal Half-life (t½) | ~22 hours[1][8] | May show a modest increase |

Experimental Protocols

Detailed below is a representative methodology for a clinical pharmacokinetic study of an oral drug like ezetimibe, designed to assess its ADME profile or compare it with a modified version such as a deuterated analogue.

Study Design

A typical design would be a randomized, single-dose, two-period crossover study in healthy adult volunteers under fasting conditions.

  • Subjects: A cohort of healthy male and female volunteers, screened for inclusion/exclusion criteria (e.g., no significant medical conditions, not taking confounding medications).

  • Randomization: Subjects are randomly assigned to receive either the test drug (Deuterated Ezetimibe) or the reference drug (Standard Ezetimibe) in the first period.

  • Washout: A sufficient washout period (e.g., 14-21 days) is implemented between periods to ensure complete elimination of the drug from the first period.

  • Crossover: In the second period, subjects receive the alternate treatment.

Dosing and Sample Collection
  • Administration: A single oral dose (e.g., 10 mg) of the respective drug is administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Serial venous blood samples are collected in appropriate anticoagulant tubes at predefined time points: pre-dose (0 hours) and at multiple post-dose intervals (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then transferred to labeled cryovials and stored at -70°C or below until analysis.

Bioanalytical Method
  • Technique: Plasma concentrations of ezetimibe and ezetimibe-glucuronide are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

  • Internal Standard: A stable isotope-labeled version of the analyte, such as ezetimibe-d4, is used as an internal standard to ensure accuracy and precision.[10]

  • Validation: The method must be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability.

Pharmacokinetic and Statistical Analysis
  • Parameter Calculation: Key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t½) are calculated for both parent drug and metabolite using non-compartmental analysis software.

  • Statistical Comparison: The parameters for the test and reference drugs are compared using statistical methods, typically an analysis of variance (ANOVA) on log-transformed Cmax and AUC data.

start Subject Screening & Enrollment dosing Drug Administration (Oral, Fasted) start->dosing sampling Serial Blood Sampling (Pre-defined time points) dosing->sampling processing Plasma Separation & Storage (-70°C) sampling->processing analysis Bioanalysis (LC-MS/MS Quantification) processing->analysis pk_calc PK Parameter Calculation (Cmax, AUC, t½) analysis->pk_calc stats Statistical Analysis (e.g., ANOVA) pk_calc->stats report Final Report stats->report

Figure 2: Typical Workflow for a Clinical PK Study.

Conclusion

The pharmacokinetic profile of standard ezetimibe is well-established, defined by rapid absorption, extensive conversion to an active glucuronide metabolite, and a long half-life facilitated by enterohepatic recycling. While clinical data on deuterated ezetimibe is not widely available, the principles of the kinetic isotope effect provide a strong basis for predicting its pharmacokinetic behavior. Strategic deuteration is expected to slow the rate of metabolism, primarily glucuronidation, which would likely result in increased exposure (AUC) and a longer half-life for the parent compound. Such modifications could potentially lead to an enhanced therapeutic profile, allowing for lower dosing or improved efficacy. Definitive characterization, however, will require dedicated clinical trials following rigorous experimental protocols as outlined in this guide.

References

Methodological & Application

Application Note and Protocol: Ezetimibe D4 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the use of Ezetimibe (B1671841) D4 as an internal standard in the quantitative analysis of Ezetimibe in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2][3][4] Accurate and reliable quantification of Ezetimibe in biological samples is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[5][6][7] The use of a stable isotope-labeled internal standard, such as Ezetimibe D4, is the gold standard for correcting for variability in sample preparation and instrument response, ensuring the highest accuracy and precision of the analytical method.[8][9][10] this compound is an ideal internal standard as it shares identical physicochemical properties with the analyte, Ezetimibe, but has a different mass, allowing for its distinct detection by mass spectrometry.[9]

Mechanism of Action of Ezetimibe

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol at the brush border of the small intestine.[3][11][12] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter.[1][2][3][4] By binding to NPC1L1, Ezetimibe blocks the internalization of cholesterol into enterocytes.[1][2] This leads to a reduction in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.[4][11]

Ezetimibe_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Liver Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds Endocytosis Endocytosis NPC1L1->Endocytosis Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Cholesterol_Absorption Cholesterol Absorption Endocytosis->Cholesterol_Absorption LDL_Receptor LDL Receptor Upregulation Cholesterol_Absorption->LDL_Receptor Reduced Delivery LDL_Clearance Increased LDL-C Clearance LDL_Receptor->LDL_Clearance

Caption: Mechanism of action of Ezetimibe.

Experimental Protocols

This section details the methodologies for the quantification of Ezetimibe in plasma using this compound as an internal standard. The protocols are based on established and validated LC-MS/MS methods.[5][6][9][13]

Materials and Reagents
  • Ezetimibe reference standard

  • This compound internal standard[8]

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid or ammonium (B1175870) formate

  • Human or animal plasma (e.g., K2 EDTA)

  • Extraction solvent (e.g., methyl tert-butyl ether, or a mixture of diethyl ether and dichloromethane)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ezetimibe and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ezetimibe stock solution with 50% methanol to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration (e.g., 45 ng/mL or 100 ng/mL).[6][7]

Sample Preparation (Liquid-Liquid Extraction)

This is a commonly used, simple, and effective method for extracting Ezetimibe from plasma.[5][6][13]

Sample_Preparation_Workflow Start Plasma Sample (e.g., 100 µL) Add_IS Add this compound Internal Standard Start->Add_IS Add_Solvent Add Extraction Solvent (e.g., 1 mL Methyl tert-butyl ether) Add_IS->Add_Solvent Vortex Vortex Mix (e.g., 10-20 min) Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 3000-4000 rpm, 5 min) Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (under Nitrogen) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase/Acetonitrile Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add the required volume of plasma sample (e.g., 100 µL).[7]

  • Spike with the internal standard working solution (e.g., 20 µL of 100 ng/mL this compound).[7]

  • Add the extraction solvent (e.g., 1 mL of methyl tert-butyl ether).[7]

  • Vortex the mixture for a specified time (e.g., 10-20 minutes).[6][7]

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., at 3000-4000 rpm for 5 minutes).[6][7]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in a suitable solvent, such as the mobile phase or 50% acetonitrile (e.g., 200-500 µL).[6][7]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of Ezetimibe using this compound as an internal standard.

Table 1: Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Gemini C18 (50 x 2.0 mm, 5 µm)[5][6]Discovery C18 (150 x 4.6 mm, 5 µm)[13]
Mobile Phase Acetonitrile / 0.1% Formic Acid (70:30, v/v)[5][6]Acetonitrile / 10mM Ammonium Formate (pH 4.0) (40:60, v/v)[13]
Flow Rate 0.20 mL/min[5][6]1.0 mL/min[13]
Column Temp. 35°C[6]Ambient
Injection Vol. 5 µL[7]20 µL[10]
Run Time ~4 min[13]~6.3 min[10]

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative[5][6][13]
Scan Type Multiple Reaction Monitoring (MRM)[5][6][13]
MRM Transition (Ezetimibe) m/z 408.0 → 270.8[5][6] or 408.4 → 271.0[13]
MRM Transition (this compound) m/z 412.1 → 270.8[5][6] or 412.1 → 275.1[9][13]
Dwell Time 200 msec[13]

Method Validation and Performance

A summary of typical method validation parameters is presented below.

Table 3: Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.1 - 20 ng/mL[5][6] or 4.0 - 400.0 ng/mL[13]
Correlation Coefficient (r²) > 0.999[5][6]
Intra-day Precision (%CV) 1.08% - 4.38%[6]
Inter-day Precision (%CV) 1.69% - 4.06%[6]
Accuracy (%RE) Within ± 2.0%[6]
Extraction Recovery (Ezetimibe) 80.6% - 96.32%[6][13]
Extraction Recovery (this compound) ~91.57%[6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[5][6] or 4.0 ng/mL[13]

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalytical methods provides a robust, sensitive, and reliable approach for the quantification of Ezetimibe in biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. The described methods are well-validated and suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.

References

Application Note and Protocol for the Quantification of Ezetimibe in Plasma using Ezetimibe-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ezetimibe (B1671841) is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine.[1] Accurate quantification of ezetimibe and its active glucuronide metabolite in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the analysis of ezetimibe in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ezetimibe-D4 as an internal standard (IS). Ezetimibe-D4, a deuterated form of the drug, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.[1][2]

Principle

This method utilizes a robust and sensitive LC-MS/MS assay for the determination of ezetimibe in plasma. Plasma samples are first fortified with the internal standard, Ezetimibe-D4. The analyte and IS are then extracted from the plasma matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Following extraction, the samples are analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • Ezetimibe reference standard

  • Ezetimibe-D4 (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or ammonium (B1175870) acetate

  • Methyl tert-butyl ether (for LLE)

  • Diethyl ether and Dichloromethane (for LLE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Control human or animal plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • β-Glucuronidase (for total ezetimibe analysis, if required)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Ezetimibe and Ezetimibe-D4 in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ezetimibe stock solution with a mixture of methanol and water to create working standard solutions for spiking into the plasma to generate calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Ezetimibe-D4 stock solution with a mixture of methanol and water to a final concentration (e.g., 45 ng/mL).[3]

Sample Preparation

Two common extraction methods are described below. The choice of method may depend on laboratory preference, sample volume, and desired throughput.

  • To a 200 µL aliquot of plasma sample in a polypropylene (B1209903) tube, add 20 µL of the Ezetimibe-D4 internal standard working solution and vortex for 10 seconds.[3]

  • Add 3 mL of methyl tert-butyl ether (or a 70:30 v/v mixture of diethyl ether and dichloromethane) and vortex for 10 minutes.[3][4]

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[3]

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[5]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions, typically with methanol followed by water.

  • To a plasma sample, add the Ezetimibe-D4 internal standard working solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 column (e.g., Agilent Extend C18, Gemini C18, Discovery C18)[3][4][6]
Mobile Phase Acetonitrile and water with a modifier (e.g., 0.1% formic acid or 10mM ammonium acetate)[3][4][6]
Gradient/Isocratic Isocratic or gradient elution can be used. A common isocratic mobile phase is 70:30 (v/v) acetonitrile:0.1% formic acid.[3]
Flow Rate 0.2 - 1.0 mL/min[3][4][6]
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode.[3][4][6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ezetimibe: m/z 408.0 → 270.8[3] or m/z 408.4 → 271.0[4][6] Ezetimibe-D4: m/z 412.1 → 270.8[3] or m/z 412.10 → 275.10[4]
Collision Gas Argon
Dwell Time Optimized for the number of concurrent MRM transitions.

Data Presentation and Quantitative Analysis

Calibration Curve and Quality Control

A calibration curve is constructed by plotting the peak area ratio of ezetimibe to Ezetimibe-D4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.[3] Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure the accuracy and precision of the method.

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical values reported in the literature.

Table 3: Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.1 - 20 ng/mL for ezetimibe in plasma.[3][6] For total ezetimibe, the range can be higher, for example, 4 - 400 ng/mL.[4]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Intra-day Precision (%CV) < 15% (typically < 5%)[3]
Inter-day Precision (%CV) < 15% (typically < 10%)[3][6]
Accuracy (%RE) Within ±15% (typically within ±5%)[3]
Extraction Recovery (%) Ezetimibe: 85.23% - 96.32%[3] Ezetimibe-D4: ~91.57%[3]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ezetimibe in plasma using Ezetimibe-D4 as an internal standard.

Ezetimibe_Analysis_Workflow Plasma_Sample Plasma Sample Collection Spiking Spike with Ezetimibe-D4 (IS) Plasma_Sample->Spiking Extraction Sample Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for Ezetimibe Analysis in Plasma.

Conclusion

The use of Ezetimibe-D4 as an internal standard in LC-MS/MS analysis provides a highly specific, sensitive, and reliable method for the quantification of ezetimibe in plasma samples. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for researchers in the fields of pharmacology and drug development. Adherence to this protocol and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application of Ezetimibe-d4 in Clinical Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ezetimibe-d4 in clinical pharmacokinetic studies. Ezetimibe-d4 is a deuterated analog of Ezetimibe (B1671841) and is commonly utilized as an internal standard (IS) in bioanalytical methods for the quantification of Ezetimibe and its active metabolite, Ezetimibe-glucuronide, in biological matrices. Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic data.

Introduction to Ezetimibe Pharmacokinetics

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2] Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter.[1][2] Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite, Ezetimibe-glucuronide.[1][3][4] Both Ezetimibe and Ezetimibe-glucuronide are highly bound to plasma proteins (>90%).[3][4] The plasma concentration-time profile of Ezetimibe often shows multiple peaks, which is suggestive of enterohepatic recycling.[1][3] The terminal half-life of both Ezetimibe and its glucuronide is approximately 22 hours.[3][4][5]

Role of Ezetimibe-d4 in Pharmacokinetic Analysis

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. Ezetimibe-d4 serves this purpose in Ezetimibe pharmacokinetic studies. Its key advantages include:

  • Similar Physicochemical Properties: Ezetimibe-d4 has nearly identical chemical and physical properties to Ezetimibe, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

  • Mass Differentiation: The mass difference between Ezetimibe-d4 and Ezetimibe allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the analyte.

  • Correction for Variability: It effectively compensates for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects).

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Ezetimibe and bioanalytical method parameters for its quantification using Ezetimibe-d4.

Table 1: Pharmacokinetic Parameters of Ezetimibe after a Single 10 mg Oral Dose in Healthy Adults

ParameterEzetimibeTotal Ezetimibe (Ezetimibe + Ezetimibe-glucuronide)Reference
Cmax (ng/mL) 3.4 - 5.545 - 71[3]
Tmax (hr) 4 - 121 - 2[3]
Half-life (t1/2) (hr) ~22~22[3][4]
Protein Binding >99.5%88 - 92%[6]

Table 2: Exemplary LC-MS/MS Method Parameters for the Quantification of Ezetimibe using Ezetimibe-d4

ParameterDetailsReference
Internal Standard Ezetimibe-d4[7][8][9]
Biological Matrix Human Plasma[8][9]
Extraction Method Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)[7][8][10][11]
Chromatographic Column C18 reverse-phase column[7][8][9]
Mobile Phase Acetonitrile and Ammonium formate (B1220265) buffer or Formic acid in water[8][9]
Ionization Mode Electrospray Ionization (ESI), typically negative mode[8][9]
MRM Transitions (m/z) Ezetimibe: 408.0 → 270.8; Ezetimibe-d4: 412.1 → 270.8 or 412.0 → 275.1[7][8]
Linearity Range 0.1 - 20 ng/mL for Ezetimibe[8]

Experimental Protocols

Protocol for a Clinical Pharmacokinetic Study of Ezetimibe

This protocol outlines a typical design for a bioequivalence study of a generic Ezetimibe formulation.

Study Design:

  • A single-dose, two-treatment, two-period, crossover design is recommended.[12]

  • The study should be conducted in healthy male and non-pregnant, non-lactating female subjects.[12]

  • A fasting state is typically required for the subjects.[12]

Procedure:

  • Subject Screening and Enrollment: Screen healthy volunteers based on inclusion and exclusion criteria.

  • Dosing: Administer a single 10 mg oral dose of the test or reference Ezetimibe product.[12]

  • Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.33, 1.66, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).[10]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or lower until analysis.

  • Washout Period: A sufficient washout period should be observed between the two treatment periods.

  • Second Period: Repeat steps 2-4 with the alternate treatment.

  • Bioanalysis: Analyze the plasma samples for both unconjugated Ezetimibe and total Ezetimibe (Ezetimibe + Ezetimibe-glucuronide) concentrations using a validated LC-MS/MS method with Ezetimibe-d4 as the internal standard.[12][13]

Protocol for LC-MS/MS Bioanalysis of Ezetimibe in Human Plasma

This protocol provides a general procedure for the quantification of Ezetimibe in human plasma using Ezetimibe-d4.

Materials:

  • Human plasma samples

  • Ezetimibe and Ezetimibe-d4 reference standards

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Formic acid or Ammonium formate

  • Methyl tert-butyl ether (for LLE)

  • Deionized water

  • Calibrated pipettes, centrifuge, vortex mixer

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Ezetimibe and Ezetimibe-d4 in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the Ezetimibe stock solution to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of Ezetimibe-d4 (internal standard).

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To a polypropylene (B1209903) tube, add 200 µL of plasma sample.

    • Add 20 µL of the Ezetimibe-d4 working solution and vortex briefly.[8]

    • Add 3 mL of methyl tert-butyl ether.[8]

    • Vortex for 10 minutes to extract the analytes.[8]

    • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[8]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the appropriate column, mobile phase, and gradient conditions (refer to Table 2).

    • Set the mass spectrometer to monitor the specified MRM transitions for Ezetimibe and Ezetimibe-d4 in negative ionization mode.[8]

  • Data Analysis:

    • Integrate the peak areas for Ezetimibe and Ezetimibe-d4.

    • Calculate the peak area ratio of Ezetimibe to Ezetimibe-d4.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Ezetimibe in the unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and pathways related to the clinical pharmacokinetic study of Ezetimibe.

Ezetimibe_Metabolism_Pathway Ezetimibe Ezetimibe (Oral Administration) GI_Tract Gastrointestinal Tract (Absorption) Ezetimibe->GI_Tract Plasma Systemic Circulation (Plasma) Ezetimibe->Plasma Liver Liver GI_Tract->Liver Glucuronidation Enterohepatic_Recycling Enterohepatic Recycling GI_Tract->Enterohepatic_Recycling Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Liver->Ezetimibe_Glucuronide Liver->Enterohepatic_Recycling Ezetimibe_Glucuronide->Plasma Excretion_Feces Excretion (Feces) Plasma->Excretion_Feces ~78% of dose Excretion_Urine Excretion (Urine) Plasma->Excretion_Urine ~11% of dose

Caption: Metabolic pathway of Ezetimibe.

Bioanalytical_Workflow Start Start: Clinical Sample Collection (Plasma) Spike_IS Spike with Ezetimibe-d4 (IS) Start->Spike_IS Extraction Sample Preparation (e.g., LLE or PPT) Spike_IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End: Pharmacokinetic Analysis Quantification->End

Caption: Bioanalytical workflow for Ezetimibe quantification.

Clinical_Study_Workflow Screening Subject Screening & Informed Consent Randomization Randomization Screening->Randomization Period1 Period 1: Dosing (Test/Reference) & Blood Sampling Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing (Reference/Test) & Blood Sampling Washout->Period2 Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS with Ezetimibe-d4) Period2->Bioanalysis PK_Analysis Pharmacokinetic & Statistical Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Conclusion Conclusion on Bioequivalence PK_Analysis->Conclusion

References

Application Note: Development and Validation of a Bioanalytical Method for Ezetimibe in Human Plasma Using Ezetimibe-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, validated bioanalytical method for the quantification of Ezetimibe in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Ezetimibe-D4, a deuterated analog, is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The described method is sensitive, specific, and reliable, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. All validation parameters were assessed according to the US Food and Drug Administration (FDA) guidelines.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that works by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.[1] This mechanism reduces the absorption of dietary and biliary cholesterol, leading to a decrease in LDL cholesterol levels in the blood.[1] Accurate and reliable quantification of Ezetimibe in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] The use of a stable isotope-labeled internal standard like Ezetimibe-D4 is highly recommended to compensate for variability during sample preparation and analysis.[4][5][6] This document provides a comprehensive protocol for a validated LC-MS/MS method for the determination of Ezetimibe in human plasma.

Materials and Methods

Reagents and Chemicals
  • Ezetimibe reference standard (≥98% purity)

  • Ezetimibe-D4 internal standard (≥98% purity)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and methyl tert-butyl ether

  • Formic acid (≥98% purity)

  • Ammonium formate

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ezetimibe and Ezetimibe-D4 reference standards.

    • Dissolve each standard in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.[5]

  • Working Solutions:

    • Prepare serial dilutions of the Ezetimibe stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of Ezetimibe-D4 (e.g., 45 ng/mL) by diluting the stock solution with the same diluent.[7]

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the Ezetimibe working solutions into drug-free human plasma to prepare a series of calibration standards. A typical concentration range is 0.1 to 20 ng/mL.[7]

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, and 16 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the Ezetimibe-D4 internal standard working solution (e.g., 45 ng/mL) and vortex for 10 seconds.[7]

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.[7]

  • Vortex the mixture for 10 minutes.[7]

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[7]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at approximately 50°C.[7]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[7]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_0 Sample Preparation Workflow plasma 200 µL Plasma Sample is Add 20 µL Ezetimibe-D4 (IS) plasma->is vortex1 Vortex (10 sec) is->vortex1 extraction_solvent Add 3 mL Methyl tert-butyl ether vortex1->extraction_solvent vortex2 Vortex (10 min) extraction_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 50°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex3 Vortex (30 sec) reconstitute->vortex3 analysis Inject into LC-MS/MS vortex3->analysis

Caption: Liquid-Liquid Extraction Workflow for Ezetimibe.

LC-MS/MS Conditions
  • Chromatographic Column: Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).[7]

  • Flow Rate: 0.20 mL/min.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7][8]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ezetimibe: m/z 408.0 → 270.8[7]

    • Ezetimibe-D4: m/z 412.1 → 270.8[7]

G cluster_1 LC-MS/MS Analysis Workflow autosampler Autosampler Injection (10 µL) hplc HPLC Separation (Gemini C18, Acetonitrile/0.1% Formic Acid) autosampler->hplc esi Electrospray Ionization (ESI) (Negative Mode) hplc->esi ms Tandem Mass Spectrometry (MS/MS) (MRM Detection) esi->ms data Data Acquisition and Processing ms->data

Caption: LC-MS/MS Analytical Workflow.

Method Validation Summary

The bioanalytical method was validated according to the principles of the FDA industry guidance.[9] The following parameters were evaluated:

Linearity

The calibration curve was linear over the concentration range of 0.1 to 20 ng/mL for Ezetimibe in human plasma. The coefficient of determination (r²) was consistently ≥ 0.999.[7]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Ezetimibe0.1 - 20≥ 0.999
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results were within the acceptable limits as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low0.3< 15%< 15%± 15%± 15%
Medium8< 15%< 15%± 15%± 15%
High16< 15%< 15%± 15%± 15%
Recovery

The extraction recovery of Ezetimibe and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteMean Extraction Recovery (%)
Ezetimibe~80%
Ezetimibe-D4~80%
Matrix Effect

The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the ionization of the analyte and the internal standard. No significant matrix effect was observed.

Stability

The stability of Ezetimibe in human plasma was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The results indicated that Ezetimibe is stable under these conditions.

Stability ConditionDurationStability (% of Nominal)
Freeze-Thaw (3 cycles)-Within ±15%
Bench-Top (Room Temp)6 hoursWithin ±15%
Long-Term (-80°C)30 daysWithin ±15%

Conclusion

The described LC-MS/MS method for the quantification of Ezetimibe in human plasma using Ezetimibe-D4 as an internal standard is simple, rapid, sensitive, and reliable. The method has been successfully validated according to regulatory guidelines and is suitable for conducting pharmacokinetic and bioequivalence studies of Ezetimibe. The use of a deuterated internal standard ensures high accuracy and precision of the results.

References

Application Notes and Protocols for Ezetimibe Analysis Using Ezetimibe D4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of ezetimibe (B1671841) for quantitative analysis, utilizing its deuterated internal standard, ezetimibe D4. The following sections outline various extraction techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), commonly employed in bioanalytical studies.

Introduction

Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. Accurate quantification of ezetimibe in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for analyte loss during sample preparation and instrumental analysis, ensuring high accuracy and precision. The most common analytical technique for the quantification of ezetimibe and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the biological matrix (e.g., plasma, serum, urine), the required limit of quantification, sample throughput, and available resources. The three primary methods for ezetimibe analysis are detailed below.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective in removing proteins and phospholipids, resulting in a clean sample extract.

  • Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 200 µL of plasma sample.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the specific assay requirements, e.g., 45 ng/mL) and vortex for 10 seconds.

  • pH Adjustment (Optional but Recommended): Some protocols suggest adding a buffer to optimize extraction efficiency. For instance, 0.3 mL of 100mM sodium acetate (B1210297) buffer (pH 3.5) can be added.[1]

  • Extraction Solvent Addition: Add 1 mL of an organic solvent or a mixture. Common choices include:

  • Extraction: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and analyte extraction.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50% acetonitrile (B52724) or a mixture of acetonitrile and 0.1% formic acid) and vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma Plasma Sample (200 µL) is Add this compound IS plasma->is buffer Add Buffer (optional) is->buffer solvent Add Extraction Solvent (e.g., MTBE) buffer->solvent vortex1 Vortex (10 min) solvent->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for Ezetimibe analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. It can provide very clean extracts, leading to reduced matrix effects in LC-MS/MS analysis.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 400 µL of plasma sample, add the this compound internal standard.[3] Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

SPE_Workflow condition Condition SPE Cartridge load Load Plasma Sample + IS condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for Ezetimibe analysis.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique. It involves adding an organic solvent to the biological sample to denature and precipitate proteins. While rapid, it may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.

  • Sample Aliquoting: Take 100 µL of plasma in a microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Precipitating Agent Addition: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or an autosampler vial.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system.

PPT_Workflow plasma Plasma Sample (100 µL) is Add this compound IS plasma->is solvent Add Precipitating Solvent is->solvent vortex Vortex (1-2 min) solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

References

Application Notes and Protocols for the Use of Ezetimibe-D4 in Bioequivalence Studies of Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ezetimibe (B1671841) is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine.[1][2][3] Bioequivalence (BE) studies are crucial for the development of generic formulations of Ezetimibe to ensure they are therapeutically equivalent to the innovator product. These studies rely on accurate and robust bioanalytical methods for the quantification of Ezetimibe and its active metabolite, ezetimibe-glucuronide (B19564), in biological matrices, typically human plasma.[4] Ezetimibe-D4, a stable isotope-labeled version of Ezetimibe, is the preferred internal standard (IS) for these analyses due to its similar physicochemical properties and co-elution with the analyte, which compensates for variability during sample preparation and analysis.[5][6][7] This document provides detailed application notes and protocols for the use of Ezetimibe-D4 in the bioequivalence studies of Ezetimibe.

Pharmacokinetics and Metabolism of Ezetimibe

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1][8][9][10] This glucuronidation is the major metabolic pathway and is mediated by UDP-glucuronosyltransferase (UGT) isoenzymes, particularly UGT1A1, UGT1A3, and UGT2B15.[8][11] Ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, which contributes to their long elimination half-life of approximately 22 hours.[1][2][9] Due to the extensive and rapid conversion to the active metabolite, regulatory agencies such as the FDA and EMA recommend measuring both unconjugated (free) Ezetimibe and total Ezetimibe (Ezetimibe + ezetimibe-glucuronide) in plasma for bioequivalence assessment.[12][13]

Metabolic Pathway of Ezetimibe

Ezetimibe_Metabolism cluster_absorption Intestine and Liver Ezetimibe Ezetimibe Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe->Ezetimibe_Glucuronide Excretion Excretion (Feces and Urine) Ezetimibe->Excretion Ezetimibe_Glucuronide->Ezetimibe Ezetimibe_Glucuronide->Excretion Bioanalytical_Workflow Start Plasma Sample Collection Spiking Spike with Ezetimibe-D4 (IS) Start->Spiking Preparation Sample Preparation (LLE or PPT) Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification Pharmacokinetics Pharmacokinetic Analysis (Cmax, AUC) Quantification->Pharmacokinetics Bioequivalence Bioequivalence Assessment Pharmacokinetics->Bioequivalence

References

Application Note: High-Throughput Analysis of Ezetimibe and Ezetimibe D4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ezetimibe (B1671841) and its deuterated internal standard, Ezetimibe D4, in human plasma. The described protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and offers excellent linearity, accuracy, and precision.

Introduction

Ezetimibe is a lipid-lowering compound that inhibits the intestinal absorption of cholesterol.[1][2] Accurate and reliable quantification of Ezetimibe in biological matrices is crucial for pharmacokinetic assessments and clinical trial monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the results. This document provides a detailed protocol for the separation and quantification of Ezetimibe and this compound using LC-MS/MS.

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of Ezetimibe and its internal standard. The following tables summarize the key parameters from several published methods, providing a comparative overview for method development and optimization.

Table 1: Liquid Chromatography Parameters

ParameterMethod 1Method 2Method 3
Column Discovery C18, 150 x 4.6 mm, 5 µm[3]Gemini C18, 50 x 2.0 mm, 5 µm[4]Agilent Eclipse XBD-C18[5]
Mobile Phase Acetonitrile (B52724):10mM Ammonium formate (B1220265) buffer (pH 4.0 ± 0.3) (40:60, v/v)[3]Acetonitrile:0.1% Formic acid (70:30, v/v)[4]10mM Ammonium acetate (B1210297) (pH 4.5):Acetonitrile (25:75, v/v)[5]
Flow Rate 1.0 mL/min[3]0.20 mL/min[4]Not Specified
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Run Time 4 min[3]Not Specified7 min[5]

Table 2: Mass Spectrometry Parameters

ParameterMethod 1Method 2Method 3
Ionization Mode Electrospray Ionization (ESI), Negative[3]ESI, Negative[4]ESI, Negative to Positive switch[5]
MRM Transition (Ezetimibe) m/z 408.40 → 271.0[3]m/z 408.0 → 270.8[4]m/z 408.3 → 271.1[5]
MRM Transition (this compound) m/z 412.10 → 275.10[3]m/z 412.1 → 270.8[4]m/z 412.0 → 275.10[5]
Dwell Time 200 ms[3]150 ms[4]Not Specified

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of Ezetimibe and this compound in human plasma.

Materials and Reagents
  • Ezetimibe reference standard

  • This compound internal standard (IS)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol (B129727)

  • Ammonium formate

  • Formic acid

  • Diethyl ether

  • Dichloromethane

  • Human plasma (with anticoagulant)

  • Deionized water

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve 10 mg of Ezetimibe and this compound, respectively, in 10 mL of methanol to prepare individual stock solutions.[4]

2.2. Working Standard Solutions

  • Prepare serial dilutions of the Ezetimibe stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Prepare a working solution of this compound (internal standard) at an appropriate concentration.

2.3. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard working solution.[4]

  • Vortex the sample for 10 seconds.[4]

  • Add 3 mL of an extraction solvent mixture (e.g., Diethyl ether:Dichloromethane 70:30 v/v or methyl tert-butyl ether).[3][4]

  • Vortex the mixture for 10 minutes.[4]

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method Validation Parameters

A summary of typical method validation parameters is provided below.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 4.00 - 400.00 ng/mL[3]
Lower Limit of Quantification (LLOQ) 4.00 ng/mL[3]
Mean Extraction Recovery 80.6%[3]
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Ezetimibe and this compound in human plasma.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Chromatographic Separation Recon->LC MS Mass Spectrometric Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for Ezetimibe and this compound analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and dependencies of the key analytical stages.

Logical_Flow Start Start SamplePrep Sample Preparation Start->SamplePrep End End Selectivity Selectivity & Specificity Linearity Linearity & Range Precision Precision (Intra/Inter-day) Accuracy Accuracy Recovery Extraction Recovery Stability Stability LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Data_Processing->End

Caption: Logical flow of the analytical method validation.

References

Application Notes: Standard Operating Procedure for Ezetimibe D4 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Ezetimibe is a potent inhibitor of cholesterol absorption, targeting the Niemann-Pick C1-like 1 (NPC1L1) protein.[1][2] Its deuterated isotopologue, Ezetimibe D4, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Accurate preparation of a stable and precise stock solution is the foundational step for reliable quantitative analysis.

This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in experimental workflows.

Materials and Equipment

2.1 Materials:

  • This compound powder (≥99% deuterated forms)[2]

  • High-purity solvent (select one, see Table 1):

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/hygroscopic

    • N,N-Dimethylformamide (DMF)

    • Ethanol (200 proof, absolute)

    • Methanol (HPLC grade)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials or cryovials with airtight caps

2.2 Equipment:

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

  • Freezers (-20°C and -80°C)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of this compound.

ParameterRecommended SpecificationSource(s)
Compound Purity ≥97% Chemical Purity, ≥98 atom % D[3]
Primary Solvents DMSO, DMF, Ethanol, Methanol[2]
Solubility in DMSO Up to 200 mg/mL (483.73 mM). Requires sonication. Use of new, hygroscopic DMSO is critical for maximum solubility.[1][4]
Powder Storage Long-term: -20°C (stable for ≥ 4 years). Short-term: Room Temperature.[2][5]
Stock Solution Storage -80°C: Stable for up to 6 months. -20°C: Stable for up to 1 month. Note: Avoid repeated freeze-thaw cycles.[1]
Molecular Formula C₂₄H₁₇D₄F₂NO₃[2]
Molecular Weight ~413.5 g/mol [2]

Experimental Protocol: Stock Solution Preparation (10 mg/mL in DMSO)

This protocol details the preparation of a 10 mg/mL primary stock solution. Concentrations may be adjusted based on experimental requirements.

4.1 Pre-Preparation:

  • Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.[6]

  • Prepare all necessary glassware and equipment. Ensure the analytical balance is calibrated and level.

  • Perform all operations within a certified fume hood.

4.2 Weighing and Dissolution:

  • Tare a clean, dry amber glass vial on the analytical balance.

  • Carefully weigh the desired amount of this compound powder (e.g., 5 mg) directly into the tared vial. Record the exact weight.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration of 10 mg/mL. For 5 mg of powder, add 500 µL of DMSO.

  • Securely cap the vial.

  • Vortex the solution for 30-60 seconds to facilitate dissolution.

  • Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1][4] Visually inspect the solution against a light source to confirm that no particulate matter remains.

4.3 Aliquoting and Storage:

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in appropriately labeled cryovials.[1]

  • For maximum stability, flush the headspace of each aliquot vial with an inert gas (Argon or Nitrogen) before sealing.

  • Store the aliquoted stock solutions in a freezer at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[1]

4.4 Preparation of Working Solutions:

  • To prepare a working solution, remove one aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Vortex the thawed solution gently before use.

  • Perform serial dilutions from the primary stock solution using the appropriate analytical solvent or matrix (e.g., methanol, acetonitrile, mobile phase) to achieve the desired final concentration.

Visualized Workflow

Ezetimibe_D4_Stock_Prep cluster_prep 1. Preparation cluster_dissolve 2. Dissolution cluster_store 3. Aliquoting & Storage p1 Equilibrate this compound Powder to Room Temp p2 Tare Amber Vial on Calibrated Balance d1 Weigh this compound Powder into Vial p2->d1 d2 Add Calculated Volume of Anhydrous DMSO d1->d2 d3 Vortex to Mix d2->d3 d4 Sonicate for Complete Dissolution d3->d4 s1 Aliquot into Single-Use Cryovials d4->s1 s2 Flush with Inert Gas (Optional) s1->s2 s3 Store at -80°C (6 months) or -20°C (1 month) s2->s3 end_node Ready for Dilution to Working Solution s3->end_node start Start start->p1

Caption: Workflow for this compound Stock Solution Preparation.

Safety and Handling Precautions

  • This compound should be handled by personnel trained in laboratory procedures.[5]

  • Always use appropriate PPE, including gloves, lab coat, and safety glasses.

  • Operations involving powders and volatile solvents should be conducted in a fume hood to avoid inhalation.[7]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.[7]

Stability Considerations

  • This compound is stable as a solid powder when stored correctly.[3] In solution, its stability is dependent on the solvent and storage temperature.

  • Avoid acidic or basic solutions, which can potentially catalyze deuterium-hydrogen exchange, compromising the isotopic purity of the standard.[6]

  • Hygroscopic solvents like DMSO can absorb moisture, which may impact long-term stability and solubility. Always use fresh, anhydrous grade solvents.[1][4]

  • Protect solutions from direct light by using amber vials.[6]

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Ezetimibe LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ezetimibe (B1671841).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your Ezetimibe LC-MS/MS assays.

Problem 1: Poor reproducibility, accuracy, or precision in analytical results.

This is a classic sign of uncompensated matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of Ezetimibe and its internal standard (IS).[1][2][3]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Resolution start Poor Reproducibility, Accuracy, or Precision Observed check_is Verify Internal Standard Performance (Analyte/IS ratio consistent?) start->check_is eval_matrix Quantify Matrix Effect (Post-extraction spike vs. neat solution) check_is->eval_matrix If ratio is inconsistent use_sil_is Implement Stable Isotope-Labeled IS (e.g., Ezetimibe-d4) check_is->use_sil_is If using a structural analog IS check_prep Review Sample Preparation (Is it effective for the matrix?) eval_matrix->check_prep If significant matrix effect is observed (>15% suppression/enhancement) end Method Performance Restored eval_matrix->end If matrix effect is negligible check_chrom Evaluate Chromatography (Are there co-eluting peaks?) check_prep->check_chrom If cleanup seems adequate optimize_prep Optimize Sample Preparation (e.g., switch to LLE or SPE) check_prep->optimize_prep If cleanup is insufficient optimize_chrom Modify Chromatographic Conditions (e.g., change gradient, column) check_chrom->optimize_chrom If co-elution is present optimize_prep->end optimize_chrom->end use_sil_is->end

Caption: Troubleshooting workflow for poor analytical performance.

Problem 2: Ion suppression or enhancement is observed.

Ion suppression is a common form of matrix effect where the signal intensity of the target analyte is reduced.[4] Ion enhancement, while less common, can also occur. The most frequent culprits in biological matrices like plasma are phospholipids (B1166683).[3][5]

Corrective Actions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering substances before analysis.[6][7]

    • Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness compared to simple protein precipitation.

    • Solid-Phase Extraction (SPE): Can be tailored to selectively isolate Ezetimibe while washing away matrix components.[5]

    • Phospholipid Depletion Plates: Specialized plates like HybridSPE® can be used to specifically target and remove phospholipids from the sample matrix.[5]

  • Improve Chromatographic Separation: Adjusting chromatographic parameters can help separate Ezetimibe from co-eluting matrix components.[8] This can involve modifying the mobile phase composition, adjusting the gradient, or trying a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS like Ezetimibe-d4 is the gold standard for compensating for matrix effects.[9][10][11] Since it co-elutes with Ezetimibe and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.[6][12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3] Common sources in bioanalysis include salts, phospholipids, proteins, and metabolites.[13]

Q2: How can I determine if my Ezetimibe assay is suffering from matrix effects?

A: The standard method is to compare the peak area of an analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) with the peak area of the analyte in a neat solution (pure solvent).[4][6] The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. Regulatory guidance often considers a matrix effect significant if the MF is outside the range of 0.85 to 1.15.

Q3: What is the best internal standard (IS) to use for Ezetimibe analysis?

A: The most effective internal standard for mitigating matrix effects is a stable isotope-labeled (deuterated) version of the analyte, such as Ezetimibe-d4 .[9][10][11] This is because it shares chromatographic and ionization properties with Ezetimibe, ensuring that it is affected by the matrix in the same way.[9] If an SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: What are some recommended sample preparation techniques for Ezetimibe in plasma?

A: Several methods have been successfully employed. The choice depends on the required sensitivity and the complexity of the matrix.

Sample Preparation TechniqueTypical Solvents/ProcedureEfficacy & Notes
Protein Precipitation (PPT) Acetonitrile or MethanolSimplest method, but often results in the least clean extracts, making it more susceptible to matrix effects.[7]
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE)[9][11][14], Diethyl ether:Dichloromethane (70:30 v/v)[10], or Ethyl acetate[15]Generally provides cleaner extracts than PPT by removing more endogenous interferences.[7]
Solid-Phase Extraction (SPE) Various sorbents and elution solventsOffers the highest degree of selectivity and cleanup, effectively minimizing matrix effects, but is a more complex and costly procedure.[5][6]

Q5: Are there specific LC-MS/MS parameters that are known to work well for Ezetimibe?

A: Yes, several published methods provide a good starting point. Ezetimibe ionizes efficiently in negative electrospray ionization (ESI) mode.

ParameterTypical Value/Condition
Ionization Mode ESI Negative[10][14]
MRM Transition (Ezetimibe) Q1: m/z 408.0-408.4 → Q3: m/z 270.8-271.1[9][10][11][14][15]
MRM Transition (Ezetimibe-d4 IS) Q1: m/z 412.0-412.1 → Q3: m/z 275.1[9][10]
Chromatographic Column C18 columns are most common (e.g., Gemini C18, Discovery C18, Agilent Eclipse XBD-C18).[9][10][11][14]
Mobile Phase Typically a mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium formate, Ammonium acetate, or Formic acid).[9][10][11][14]

Key Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol describes how to quantitatively assess matrix effects in your Ezetimibe assay.

G cluster_0 Prepare Solutions cluster_1 Analysis cluster_2 Calculation A Set A: Analyte in Neat Solution (e.g., mobile phase) D Inject Sets A and C into LC-MS/MS A->D B Set B: Blank Matrix Extract C Set C: Post-Extraction Spiked Sample (Spike analyte into Set B) B->C C->D E Calculate Matrix Factor (MF): MF = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) D->E

Caption: Workflow for quantitative matrix effect evaluation.

Methodology:

  • Prepare Set A: Prepare a solution of Ezetimibe and the internal standard in the reconstitution solvent at a known concentration (e.g., medium QC level).

  • Prepare Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method. Evaporate to dryness if necessary.

  • Prepare Set C: Reconstitute the extracted blank matrix samples (Set B) with the Ezetimibe/IS solution from Set A.

  • Analysis: Inject the samples from Set A and Set C into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculation: Calculate the Matrix Factor (MF) and the IS-normalized MF. The IS-normalized MF is often used to demonstrate that the IS adequately compensates for the matrix effect.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a robust method for extracting Ezetimibe from human plasma, based on established procedures.[9][11]

Methodology:

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Ezetimibe-d4).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.[9]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40-50°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection.

References

Technical Support Center: Optimizing Ezetimibe-D4 Concentration as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization and use of Ezetimibe-D4 as an internal standard in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is Ezetimibe-D4 recommended as an internal standard for Ezetimibe (B1671841) analysis?

A1: Ezetimibe-D4 is a stable isotope-labeled (SIL) version of Ezetimibe. SIL internal standards are considered the gold standard in quantitative mass spectrometry. Because Ezetimibe-D4 is nearly chemically and physically identical to Ezetimibe, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of Ezetimibe.[1][2]

Q2: What is a good starting concentration for Ezetimibe-D4?

A2: The optimal concentration of Ezetimibe-D4 is dependent on the specific analytical method, the expected concentration range of Ezetimibe in the samples, and the sensitivity of the mass spectrometer. Based on published literature, a common approach is to use a concentration that is in the mid-range of the calibration curve for Ezetimibe. For instance, in a method with an Ezetimibe calibration curve from 0.1 to 20 ng/mL, a 45 ng/mL working solution of Ezetimibe-D4 was used, from which 20 µL was added to a 200 µL plasma sample.[1] Another study utilized a 0.5 µg/mL Ezetimibe-D4 working solution for an Ezetimibe calibration range of 0.05 to 15.0 ng/mL.[3] It is crucial to experimentally determine the optimal concentration for your specific assay.

Q3: How do I prepare the stock and working solutions for Ezetimibe-D4?

A3: Ezetimibe-D4 is typically supplied as a solid. A primary stock solution is prepared by dissolving a known amount in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of, for example, 1 mg/mL.[1] This stock solution is then serially diluted with an appropriate solvent (e.g., 50% methanol) to prepare working solutions at the desired concentrations for spiking into samples.[1]

Q4: What are the typical mass transitions (MRM) for Ezetimibe and Ezetimibe-D4?

A4: Ezetimibe and Ezetimibe-D4 are typically analyzed by LC-MS/MS in negative ion mode (ESI-). The multiple reaction monitoring (MRM) transitions commonly used are:

  • Ezetimibe: m/z 408.0 → 270.8[1] or 408.4 → 271.0[4]

  • Ezetimibe-D4: m/z 412.1 → 270.8[1] or 412.0 → 275.1[3]

It is essential to optimize these transitions on your specific instrument.

Troubleshooting Guide

This section addresses common issues encountered when optimizing or using Ezetimibe-D4 as an internal standard.

Problem Potential Cause Recommended Solution
High Variability in Ezetimibe-D4 Signal Inconsistent sample preparation (e.g., pipetting errors, inconsistent extraction recovery).Ensure pipettes are calibrated and use a consistent procedure for adding the internal standard. Optimize the extraction method to ensure high and consistent recovery.
Matrix effects (ion suppression or enhancement).[2]Improve chromatographic separation to move the analyte and internal standard away from co-eluting matrix components. Evaluate the matrix effect by comparing the response in neat solution versus in the extracted matrix.
Instrument instability.Allow the LC-MS/MS system to stabilize before analysis. Perform system suitability tests to ensure consistent instrument performance.
Non-Linear Calibration Curve Inappropriate concentration of Ezetimibe-D4.The internal standard concentration may be too high or too low relative to the analyte concentrations. Re-run the optimization experiment with different Ezetimibe-D4 concentrations.
Detector saturation.If the Ezetimibe-D4 signal is excessively high, it can saturate the detector. Reduce the concentration of the internal standard.
Cross-contamination or impurities.Verify the purity of the Ezetimibe-D4 standard. Check for the presence of unlabeled Ezetimibe.
Poor Peak Shape for Ezetimibe-D4 Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is not overloaded and is in good condition.
Presence of interfering substances.Improve the selectivity of the sample preparation method to remove interfering components.

Troubleshooting Logic for Ezetimibe-D4 Signal Issues

TroubleshootingWorkflow start Inconsistent Ezetimibe-D4 Signal prep_check Review Sample Preparation Protocol start->prep_check Start Here sub_prep1 Verify Pipetting Accuracy & Consistency prep_check->sub_prep1 sub_prep2 Ensure Thorough Mixing of IS with Sample prep_check->sub_prep2 sub_prep3 Check for Degradation During Processing prep_check->sub_prep3 matrix_check Investigate Matrix Effects sub_matrix1 Perform Post-Extraction Spike Experiment matrix_check->sub_matrix1 sub_matrix2 Modify Chromatography to Separate from Interferences matrix_check->sub_matrix2 instrument_check Assess Instrument Performance sub_instrument1 Run System Suitability Test (SST) instrument_check->sub_instrument1 sub_instrument2 Check for Source Contamination instrument_check->sub_instrument2 sub_prep3->matrix_check If Prep is OK sub_matrix2->instrument_check If Matrix Effects are Addressed end_node Issue Resolved sub_instrument2->end_node

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Experimental Protocols

Protocol 1: Determination of Optimal Ezetimibe-D4 Concentration

Objective: To determine the Ezetimibe-D4 concentration that provides a stable and reproducible signal without saturating the detector and that effectively normalizes the analyte signal across the calibration range.

Methodology:

  • Prepare Ezetimibe-D4 Working Solutions: From a primary stock solution (e.g., 1 mg/mL in methanol), prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL) in the reconstitution solvent.

  • Prepare Analyte Calibration Standards: Prepare calibration standards of Ezetimibe covering the expected analytical range (e.g., 0.1 ng/mL to 20 ng/mL) in the biological matrix (e.g., human plasma).[1]

  • Spike Samples: For each Ezetimibe calibration standard concentration, create five separate samples. Spike each of these with one of the different Ezetimibe-D4 working solutions.

  • Sample Preparation: Process all samples using your established extraction or sample preparation protocol (e.g., liquid-liquid extraction).[1][3]

  • LC-MS/MS Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Data Analysis:

    • Monitor the peak area of Ezetimibe-D4 across all samples. The ideal concentration will result in a consistent peak area across all analyte concentrations.

    • For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves for each internal standard concentration. The optimal concentration should yield the best linearity.

Experimental Workflow for Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_is Prepare Ezetimibe-D4 Working Solutions (Multiple Concentrations) spike Spike Each Analyte Standard with Each IS Concentration prep_is->spike prep_analyte Prepare Ezetimibe Calibration Standards (in Matrix) prep_analyte->spike extract Perform Sample Extraction (e.g., LLE) spike->extract analyze Analyze via LC-MS/MS extract->analyze eval_is Evaluate IS Peak Area Consistency analyze->eval_is eval_curve Plot Area Ratio vs. Conc. and Assess Linearity (R²) analyze->eval_curve select Select Optimal IS Concentration eval_is->select eval_curve->select

Caption: Experimental workflow for optimizing Ezetimibe-D4 concentration.

Data Presentation

Table 1: Examples of Ezetimibe-D4 Concentrations and Ezetimibe Calibration Ranges from Literature
Ezetimibe-D4 Working Solution Concentration Volume Added Sample Volume Ezetimibe Calibration Range Biological Matrix Reference
0.5 µg/mLNot specifiedNot specified0.05 - 15.0 ng/mLRat Plasma[3]
45 ng/mL20 µL200 µL0.1 - 20 ng/mLHuman Plasma[1]
Not specifiedNot specifiedNot specified4.00 - 400.00 ng/mLHuman Plasma[4]

Note: The final concentration in the sample will depend on the volume of the working solution added and the volume of the sample. It is crucial to maintain a consistent final concentration across all samples.

References

Technical Support Center: Overcoming Ion Suppression in Ezetimibe Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ezetimibe (B1671841). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression during the quantification of Ezetimibe and its metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a significant loss in Ezetimibe signal intensity when analyzing plasma samples compared to my standards in a pure solvent. What could be the cause?

Answer: This phenomenon is likely due to ion suppression, a common matrix effect in Electrospray Ionization Mass Spectrometry (ESI-MS).[1][2][3] Ion suppression occurs when co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), salts, or proteins, interfere with the ionization of the analyte of interest, in this case, Ezetimibe.[4][5][6] This interference reduces the number of gas-phase ions of Ezetimibe that reach the mass spectrometer detector, leading to a decreased signal intensity.[2]

Several mechanisms can contribute to this effect:

  • Competition for Ionization: At high concentrations of co-eluting matrix components, there is competition for the available charge on the ESI droplets, which can suppress the ionization of the less abundant Ezetimibe molecules.[1][3]

  • Changes in Droplet Properties: The presence of non-volatile materials from the sample matrix can alter the surface tension and viscosity of the ESI droplets. This change can hinder solvent evaporation and the efficient formation of gas-phase analyte ions.[1][2][3]

  • Co-precipitation: Non-volatile matrix components can cause the analyte to co-precipitate within the droplet, preventing its release into the gas phase.[1][3]

Question 2: My Ezetimibe peak is showing poor reproducibility and accuracy in different plasma lots. How can I address this variability?

Answer: Variability in analytical results across different biological sample lots is a strong indicator of matrix effects.[5] The composition of plasma can vary significantly between individuals, leading to different degrees of ion suppression.[5] To address this, consider the following strategies:

  • Improved Sample Preparation: The most effective way to combat matrix effects is to remove interfering endogenous components before LC-MS/MS analysis. While protein precipitation is a quick method, it may not adequately remove phospholipids and other small molecules that cause ion suppression.[1][6] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.[1][4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Ezetimibe-d4, is the ideal choice for compensating for matrix effects.[7][8][9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[7]

  • Chromatographic Separation: Optimizing your chromatographic method to separate Ezetimibe from the co-eluting matrix components can significantly reduce ion suppression.[1][10] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[1]

Question 3: I am still experiencing ion suppression despite using Liquid-Liquid Extraction. What further steps can I take?

Answer: While LLE is generally effective, some interfering compounds may still be co-extracted with Ezetimibe. If ion suppression persists, consider these additional troubleshooting steps:

  • Optimize LLE Conditions: Experiment with different extraction solvents or pH adjustments to improve the selectivity of the extraction for Ezetimibe and minimize the co-extraction of interfering substances.

  • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, especially for less polar compounds.[1][5] If your instrument is equipped with an APCI source, it may be a viable alternative.

  • Post-Column Infusion Experiment: To identify the regions of your chromatogram where ion suppression is occurring, you can perform a post-column infusion experiment.[11] This involves infusing a constant flow of Ezetimibe solution into the mobile phase after the analytical column while injecting a blank plasma extract. A dip in the baseline signal of Ezetimibe will indicate the retention times at which matrix components are eluting and causing suppression. With this information, you can adjust your chromatography to move the Ezetimibe peak away from these suppression zones.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression in Ezetimibe bioanalysis? A1: The most common sources of ion suppression in the bioanalysis of Ezetimibe from plasma or serum are endogenous phospholipids, salts, and residual proteins that are not completely removed during sample preparation.[4][6] Mobile phase additives like trifluoroacetic acid (TFA) can also cause significant signal suppression.[2][7]

Q2: How do I choose the best sample preparation technique to minimize ion suppression for Ezetimibe? A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing all interfering components, making it more prone to ion suppression.[1][6]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT and can significantly reduce matrix effects.[1][12] Several validated methods for Ezetimibe utilize LLE with solvents like methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane.[8][9][12][13]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and is highly effective at removing phospholipids and other interfering substances, thus minimizing ion suppression.[10][11][14]

Q3: Can the choice of ionization mode affect ion suppression for Ezetimibe? A3: Yes. Most published methods for Ezetimibe quantification use negative ion mode ESI, as it provides good sensitivity for this molecule.[8][9][13][14][15] Switching to negative ionization can sometimes reduce the extent of ion suppression because fewer matrix components ionize in this mode compared to the positive mode.[1] Some methods have also successfully used positive ion mode.[16][17] Atmospheric Pressure Chemical Ionization (APCI) is another option that is generally less prone to ion suppression.[1][13]

Q4: What are the typical mass transitions (MRM) for Ezetimibe and its deuterated internal standard? A4: The most commonly used multiple reaction monitoring (MRM) transitions for Ezetimibe and its deuterated internal standard, Ezetimibe-d4, in negative ion mode are:

  • Ezetimibe: m/z 408.4 → 271.0[8][14][15]

  • Ezetimibe-d4: m/z 412.1 → 275.1[8]

Experimental Protocols

Below are detailed methodologies for key experiments related to Ezetimibe quantification, based on published literature.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated LC-MS/MS method for the determination of total Ezetimibe in human plasma.[8]

Materials:

  • Human plasma samples

  • Ezetimibe and Ezetimibe-d4 (Internal Standard) stock solutions

  • Diethyl ether

  • Dichloromethane

  • Acetonitrile

  • 10mM Ammonium formate (B1220265) buffer (pH 4.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the Ezetimibe-d4 internal standard working solution.

  • Vortex briefly to mix.

  • Add 3 mL of a Diethyl ether and Dichloromethane mixture (70:30 v/v).

  • Vortex for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase (Acetonitrile:10mM Ammonium formate buffer (40:60 v/v)).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Ezetimibe Quantification

These parameters are based on a high-throughput LC-MS/MS method.[8]

ParameterSetting
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnDiscovery C18, 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 10mM Ammonium formate buffer (pH 4.0) (40:60 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature40°C
Autosampler Temperature4°C
Mass Spectrometry
Mass SpectrometerApplied Biosystems Sciex API 4000 or equivalent
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas20 psi
Temperature500°C
IonSpray Voltage-4500 V
MRM Transitions
EzetimibeQ1: 408.4 Da, Q3: 271.0 Da
Ezetimibe-d4 (IS)Q1: 412.1 Da, Q3: 275.1 Da

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for Ezetimibe quantification.

Table 1: Comparison of Sample Preparation Techniques and Recoveries

Sample Preparation MethodAnalyteMean Extraction Recovery (%)Reference
Liquid-Liquid Extraction (Diethyl ether:Dichloromethane)Total Ezetimibe80.6[8]
Liquid-Liquid Extraction (Methyl tert-butyl ether)Ezetimibe96.14 (Free), 64.11 (Total)[16]
Liquid-Liquid Extraction (Methyl tert-butyl ether)Ezetimibe85.23 - 96.32[9]
QuEChERSEzetimibe> 63.74[17]
Solid-Phase ExtractionEzetimibeNot explicitly stated, but method was successful[14]

Table 2: Linearity and Sensitivity of Published LC-MS/MS Methods for Ezetimibe

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Ionization ModeReference
Free Ezetimibe0.25 - 200.25Positive ESI[16]
Total Ezetimibe1 - 3001Positive ESI[16]
Total Ezetimibe4.00 - 400.004.00Negative ESI[8]
Ezetimibe0.1 - 200.1Negative ESI[9]
Free Ezetimibe0.02 - 200.02Negative ESI[15]
Total Ezetimibe0.25 - 2500.25Negative ESI[15]
Ezetimibe0.1 - 200.1Negative ESI[14]
Ezetimibe Glucuronide0.5 - 2000.5Negative ESI[14]

Visualizations

The following diagrams illustrate key workflows and concepts related to overcoming ion suppression in Ezetimibe quantification.

Troubleshooting_Ion_Suppression cluster_Problem Problem Identification cluster_Solutions Troubleshooting Strategies cluster_SamplePrep Sample Preparation Options Start Low Signal Intensity & Poor Reproducibility Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement SIL-IS (e.g., Ezetimibe-d4) Check_IS->Use_SIL_IS No Optimize_Sample_Prep Optimize Sample Preparation Check_IS->Optimize_Sample_Prep Yes Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma LLE Liquid-Liquid Extraction (LLE) Optimize_Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Optimize_Sample_Prep->SPE Change_Ionization Change Ionization Source/Mode Optimize_Chroma->Change_Ionization PPT Protein Precipitation (PPT) LLE->Optimize_Chroma SPE->Optimize_Chroma

Caption: A flowchart for troubleshooting ion suppression in Ezetimibe analysis.

Sample_Prep_Workflow plasma { Start: Plasma Sample} add_is Add Internal Standard (Ezetimibe-d4) plasma->add_is extraction Liquid-Liquid Extraction (e.g., with Diethyl ether/Dichloromethane) add_is->extraction centrifuge Centrifugation (to separate layers) extraction->centrifuge evaporate Evaporation of Organic Layer (under Nitrogen) centrifuge->evaporate reconstitute Reconstitution (in Mobile Phase) evaporate->reconstitute analyze { End: LC-MS/MS Analysis} reconstitute->analyze

Caption: A typical sample preparation workflow using Liquid-Liquid Extraction.

References

Addressing poor recovery of Ezetimibe D4 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ezetimibe (B1671841) D4 sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the recovery of Ezetimibe D4 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery of this compound during sample extraction?

Poor recovery of this compound, a deuterated internal standard, can arise from several factors throughout the sample preparation workflow. The most frequent issues include suboptimal pH during extraction, inefficient protein precipitation, inappropriate selection of extraction solvents or solid-phase extraction (SPE) cartridges, and degradation of the analyte. It is essential to systematically evaluate each step of the extraction process to identify the source of analyte loss.

Q2: How does pH influence the extraction efficiency of this compound?

The pH of the sample matrix is a critical factor in the extraction of Ezetimibe and its deuterated analog. Ezetimibe is a weakly acidic compound. To ensure its efficient extraction into an organic solvent during liquid-liquid extraction (LLE) or its retention on a non-polar SPE sorbent, the molecule should be in its non-ionized (neutral) form. This is typically achieved by acidifying the sample to a pH below its pKa. For instance, using a 0.1% formic acid solution or an ammonium (B1175870) acetate (B1210297) buffer with a pH of 3.0-4.5 has been shown to be effective.[1][2][3]

Q3: Which sample extraction techniques are most effective for this compound in plasma?

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most commonly employed and effective techniques for extracting this compound from plasma samples. Protein precipitation (PPT) is a simpler and faster method but may result in a less clean extract, which can lead to matrix effects in LC-MS/MS analysis. The choice between LLE and SPE will depend on the desired level of sample cleanliness, throughput, and the specific requirements of the analytical method.

Q4: What are typical recovery rates for this compound with different extraction methods?

Recovery rates for this compound can vary depending on the chosen extraction method and the optimization of the protocol. Generally, well-optimized methods can achieve high and consistent recoveries. Published data indicates that LLE methods can yield recoveries in the range of 85% to over 96%.[1][2] SPE methods also demonstrate good recovery, often exceeding 80%.

Q5: Can the stability of this compound be a factor in its poor recovery?

Yes, the stability of this compound during sample handling and processing can impact its recovery. Ezetimibe is known to be susceptible to degradation under strong alkaline conditions.[4][5] It is crucial to avoid prolonged exposure to harsh pH conditions and high temperatures during the extraction process. Studies have shown that ezetimibe is generally stable in plasma for several hours at room temperature and can withstand multiple freeze-thaw cycles.[6] However, the stability in the final reconstituted extract should also be assessed, especially if samples are stored in an autosampler for an extended period.

Troubleshooting Guides

Issue 1: Consistently Low Recovery of this compound

If you are experiencing consistently low recovery of this compound across all samples, it is likely an issue with the fundamental extraction protocol.

Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow Start Low this compound Recovery Check_pH Verify Sample pH (Acidic conditions are optimal) Start->Check_pH Optimize_Solvent Optimize LLE Solvent (e.g., MTBE, Diethyl ether) Check_pH->Optimize_Solvent If LLE Check_SPE_Cartridge Evaluate SPE Cartridge (e.g., C18, HLB) Check_pH->Check_SPE_Cartridge If SPE Investigate_Stability Assess Analyte Stability (Degradation issues?) Optimize_Solvent->Investigate_Stability Assess_Elution Optimize SPE Elution Solvent (Sufficient strength?) Check_SPE_Cartridge->Assess_Elution Assess_Elution->Investigate_Stability Resolved Recovery Improved Investigate_Stability->Resolved

Caption: A logical workflow for troubleshooting consistently low this compound recovery.

Possible Causes and Solutions:

  • Suboptimal pH:

    • Cause: The pH of the sample may not be acidic enough to ensure this compound is in its non-ionized form.

    • Solution: Adjust the sample pH to be between 3 and 4.5 using a suitable buffer like ammonium acetate or a dilute acid such as formic acid.[1][2][3]

  • Inefficient Extraction Solvent (LLE):

    • Cause: The organic solvent used for LLE may not be optimal for partitioning this compound from the aqueous matrix.

    • Solution: Test different extraction solvents. Methyl tert-butyl ether (MTBE) and diethyl ether are commonly reported to provide good recovery for ezetimibe.[2][7]

  • Inappropriate SPE Sorbent or Protocol:

    • Cause: The SPE sorbent may not be retaining this compound effectively, or the wash and elution steps may be suboptimal.

    • Solution:

      • Ensure the sorbent chemistry (e.g., C18, polymeric) is suitable for a compound with the properties of ezetimibe.

      • Optimize the wash steps to remove interferences without eluting the analyte.

      • Increase the strength of the elution solvent if the analyte is being strongly retained.

Issue 2: Variable or Inconsistent Recovery of this compound

Inconsistent recovery across different samples or batches often points to matrix effects or variability in the execution of the extraction procedure.

Possible Causes and Solutions:

  • Matrix Effects:

    • Cause: Components in the biological matrix (e.g., lipids, proteins) can interfere with the extraction process or the ionization of the analyte in the mass spectrometer.

    • Solution:

      • Incorporate a more rigorous sample cleanup step. For LLE, a back-extraction could be considered. For SPE, a more thorough wash protocol or a different sorbent might be necessary.

      • Evaluate different lots of blank plasma to assess the variability of matrix effects.

  • Inconsistent Procedural Execution:

    • Cause: Minor variations in performing the extraction steps (e.g., vortexing time, solvent volumes) can lead to inconsistent recovery.

    • Solution: Ensure all steps of the protocol are performed consistently for all samples. The use of automated liquid handling systems can help minimize this variability.

Quantitative Data Summary

The following tables summarize reported recovery data for Ezetimibe and its deuterated internal standard using different sample preparation methods.

Table 1: Recovery of this compound using Liquid-Liquid Extraction (LLE)

Extraction SolventMatrixAnalyteConcentration (ng/mL)Mean Recovery (%)Reference
Methyl tert-butyl etherHuman PlasmaThis compound-91.57[1]
Tertiary butyl methyl etherRat PlasmaThis compound-90.27[2]
Diethyl ether:Dichloromethane (70:30)Human PlasmaThis compound-~80.6[8]

Table 2: Recovery of Ezetimibe using Different Extraction Methods

Extraction MethodMatrixAnalyteConcentration (ng/mL)Mean Recovery (%)Reference
LLEHuman PlasmaEzetimibe0.396.32[1]
LLEHuman PlasmaEzetimibe491.83[1]
LLEHuman PlasmaEzetimibe1685.23[1]
LLERat PlasmaEzetimibe0.1593.9[2]
LLERat PlasmaEzetimibe6.096.5[2]
LLERat PlasmaEzetimibe12.095.2[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of ezetimibe in human plasma.[1]

  • Sample Preparation:

    • To 200 µL of human plasma in a centrifuge tube, add 20 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (acetonitrile/0.1% formic acid, 70:30, v/v).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This is a general protocol that can be adapted and optimized for specific SPE cartridges and laboratory conditions.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

    • Add 500 µL of 4% phosphoric acid and vortex.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Ezetimibe Metabolism Pathway

Ezetimibe is primarily metabolized through glucuronidation in the intestine and liver.

EzetimibeMetabolism Ezetimibe Ezetimibe UGT UGT Enzymes (UGT1A1, UGT1A3, UGT2B15) Ezetimibe->UGT Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Excretion Excretion (Feces and Urine) Ezetimibe_Glucuronide->Excretion UGT->Ezetimibe_Glucuronide

Caption: The primary metabolic pathway of Ezetimibe via glucuronidation.

General Troubleshooting Workflow for Poor Internal Standard Recovery

This diagram outlines a systematic approach to diagnosing the cause of poor recovery for any internal standard, including this compound.

ISTroubleshooting Start Poor Internal Standard Recovery Check_IS_Solution Verify IS Solution (Concentration, Stability) Start->Check_IS_Solution Review_Protocol Review Extraction Protocol (Steps, Volumes, Times) Check_IS_Solution->Review_Protocol Evaluate_Matrix Assess Matrix Effects (Different Lots of Blank Matrix) Review_Protocol->Evaluate_Matrix Check_Instrument Check Instrument Performance (MS Sensitivity, LC Carryover) Evaluate_Matrix->Check_Instrument Optimize_Extraction Optimize Extraction Parameters (pH, Solvent, Sorbent) Check_Instrument->Optimize_Extraction Resolved Problem Identified & Resolved Optimize_Extraction->Resolved

Caption: A systematic workflow for troubleshooting poor internal standard recovery.

References

Ezetimibe D4 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ezetimibe-D4 during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Ezetimibe-D4?

For optimal stability, Ezetimibe-D4 should be stored refrigerated at 2°C to 8°C.[] For extended long-term storage, maintaining the compound at -20°C is recommended. It is crucial to protect the compound from light by storing it in amber vials or in the dark.[2] To prevent oxidation and contamination, handling and storing under an inert atmosphere, such as dry nitrogen or argon, is advisable.[2]

Q2: What is the expected shelf-life of Ezetimibe-D4 under recommended storage conditions?

While specific long-term stability data for Ezetimibe-D4 is not extensively published, one manufacturer's certificate of analysis indicates an expiration date of several years when stored appropriately. The stability of deuterated compounds is generally enhanced due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic and chemical degradation processes compared to the carbon-hydrogen (C-H) bond.[3][4]

Q3: Can I store Ezetimibe-D4 in solution? If so, what is the best solvent and what are the stability considerations?

Yes, Ezetimibe-D4 can be stored in solution. Methanol is a commonly used solvent for creating stock solutions.[2] However, the stability of Ezetimibe-D4 in solution is highly dependent on the solvent, pH, and storage temperature. It is strongly recommended to avoid acidic or basic solutions as they can catalyze deuterium (B1214612) exchange and degradation.[2] For long-term storage of solutions, it is best to use aprotic solvents if compatible with your experimental design, and store them at low temperatures (-20°C or below). Always validate the stability of your working solutions in your specific experimental matrix and conditions.

Q4: What are the known degradation pathways for Ezetimibe? Are they applicable to Ezetimibe-D4?

Forced degradation studies on non-deuterated Ezetimibe have identified its susceptibility to hydrolytic (acidic and alkaline), and to a lesser extent, photolytic and oxidative stress. Ezetimibe is particularly unstable under alkaline conditions. The degradation pathways of Ezetimibe-D4 are expected to be very similar to those of Ezetimibe, as the core molecular structure is the same. However, the rate of degradation may be slower for the deuterated form due to the kinetic isotope effect.

Under alkaline conditions, Ezetimibe undergoes hydrolysis of the β-lactam ring, leading to the formation of several degradation products. Acidic conditions also lead to the formation of distinct degradation products.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with Ezetimibe-D4.

Issue 1: Inconsistent or low signal of Ezetimibe-D4 in LC-MS analysis.

Possible Cause Troubleshooting Steps
Degradation of the standard 1. Prepare a fresh working solution from your stock solution. 2. If the issue persists, prepare a new stock solution from the solid material. 3. Verify that the storage conditions (temperature, light exposure) for both solid and solution forms have been appropriate.
Adsorption to container surfaces 1. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes. 2. Prepare working solutions fresh before each use. 3. Consider adding a small amount of an organic solvent like acetonitrile (B52724) to your aqueous samples to reduce adsorption.
Incomplete dissolution 1. Ensure the compound is fully dissolved by vortexing and/or sonicating the solution. 2. Visually inspect the solution for any particulate matter before use.
Isotopic exchange (H/D exchange) 1. See Issue 2 for detailed troubleshooting.

Issue 2: Suspected isotopic exchange (loss of deuterium).

Possible Cause Troubleshooting Steps
Inappropriate solvent or matrix pH 1. Measure the pH of your solvent and sample matrix. 2. Adjust the pH to be as close to neutral as possible, if your analytical method allows. 3. Perform stability studies in different solvents to identify a more suitable one. Aprotic solvents are generally preferred to minimize H/D exchange.[2]
Elevated temperature 1. Store stock and working solutions at low temperatures (4°C for short-term, -20°C or colder for long-term).[2] 2. Minimize the time samples are kept at room temperature during preparation.
Position of deuterium label 1. The deuterium atoms in Ezetimibe-D4 are on a phenyl ring, which is generally a stable position and not prone to exchange under normal conditions. However, extreme pH or temperature could potentially facilitate exchange.

Quantitative Data from Forced Degradation Studies of Ezetimibe

The following tables summarize the results from forced degradation studies performed on non-deuterated Ezetimibe. This data can serve as a reference for understanding the potential stability liabilities of Ezetimibe-D4, keeping in mind that the degradation rates for the deuterated compound may be slower.

Table 1: Summary of Ezetimibe Degradation under Various Stress Conditions

Stress ConditionReagents and DurationTemperature% DegradationNumber of Degradation ProductsReference
Acidic Hydrolysis 0.1 M HCl, 2 hours80°C~10.7%Not specified
1.0 M HCl, 24 hours60°CSignificant4
50% methanolic 0.1N HCl, 120 min60°C~71.3%3[5]
Alkaline Hydrolysis 0.1 M NaOH, 2 hours80°C~1.1%Not specified
0.1 M NaOH, 18 hours60°CSignificant4
50% methanolic 0.1 N NaOH, 30 min60°C100%5[5]
Oxidative Degradation 30% H₂O₂, 2 hours80°C~1.4%Not specified
3% H₂O₂, 4 hoursRoom TempNo degradation0
Thermal Degradation Dry heat, 48 hours105°C~8.3%Not specified
Dry heat, 48 hours105°CNo degradation0
Photolytic Degradation UV light (254 nm), 48 hoursAmbient~2.5%Not specified
UV light (254 nm), 48 hoursAmbientNo degradation0

Note: The extent of degradation can vary significantly based on the exact experimental conditions.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Ezetimibe-D4

Objective: To evaluate the stability of Ezetimibe-D4 under defined long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of Ezetimibe-D4 in its solid form and/or as a stock solution (e.g., 1 mg/mL in methanol) in amber glass vials with PTFE-lined caps.

  • Storage Conditions: Store the aliquots at the desired long-term storage conditions (e.g., -20°C ± 5°C and 4°C ± 2°C). A set of samples should also be stored under accelerated conditions (e.g., 40°C ± 2°C with 75% ± 5% relative humidity) to predict long-term stability.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS. The method should be able to separate the intact Ezetimibe-D4 from its potential degradation products.

  • Data Evaluation:

    • Assess the purity of Ezetimibe-D4 at each time point.

    • Quantify any degradation products formed.

    • Calculate the percentage of Ezetimibe-D4 remaining.

    • The acceptance criterion is typically that the remaining active substance should be within a certain percentage (e.g., 95%) of the initial value, and no significant increase in degradation products should be observed.

Protocol 2: Assessing Isotopic Stability (H/D Exchange)

Objective: To determine if deuterium exchange occurs under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare solutions of Ezetimibe-D4 in the solvent system or matrix of interest (e.g., mobile phase, extraction solvent, biological matrix extract).

  • Incubation: Incubate the samples under the conditions that will be used in the actual experiment (e.g., room temperature for 24 hours, 4°C for 72 hours).

  • Analysis: Analyze the samples by LC-MS/MS.

  • Data Evaluation:

    • Monitor the mass-to-charge ratio (m/z) of the Ezetimibe-D4 peak.

    • Look for the appearance of peaks corresponding to Ezetimibe-D3, Ezetimibe-D2, etc., which would indicate the loss of deuterium atoms.

    • Compare the isotopic distribution of the incubated sample to a freshly prepared sample. A significant change in the isotopic pattern suggests that H/D exchange has occurred.

Visualizations

Ezetimibe_Degradation_Pathway cluster_stress Stress Conditions Ezetimibe_D4 Ezetimibe-D4 Acidic Acidic Hydrolysis Ezetimibe_D4->Acidic Alkaline Alkaline Hydrolysis Ezetimibe_D4->Alkaline Oxidative Oxidative Stress Ezetimibe_D4->Oxidative Photolytic Photolytic Stress Ezetimibe_D4->Photolytic Degradation_Products Degradation Products Acidic->Degradation_Products DP-A, DP-B... Alkaline->Degradation_Products DP-C, DP-D... Oxidative->Degradation_Products Minor DPs Photolytic->Degradation_Products Minor DPs Troubleshooting_Workflow Start Inconsistent/Low Signal or Isotopic Shift Check_Solution Prepare Fresh Working Solution Start->Check_Solution Check_Stock Prepare Fresh Stock Solution Check_Solution->Check_Stock Issue Persists Stable Issue Resolved Check_Solution->Stable Issue Resolved Check_Storage Verify Storage Conditions (T, Light) Check_Stock->Check_Storage Issue Persists Check_Stock->Stable Issue Resolved Check_pH Check Solvent/Matrix pH Check_Storage->Check_pH Storage OK Check_Storage->Stable Storage Issue Corrected Check_Temp Evaluate Incubation Temperature Check_pH->Check_Temp pH is Neutral Unstable Consider Alternative Solvent/Conditions Check_pH->Unstable pH is Acidic/Basic Use_Silanized_Vials Use Silanized/Low-Adsorption Vials Check_Temp->Use_Silanized_Vials Temp is Low Check_Temp->Unstable Temp is High Validate_Stability Perform Formal Stability Validation Use_Silanized_Vials->Validate_Stability Adsorption Possible Validate_Stability->Stable Stable Validate_Stability->Unstable Unstable

References

Minimizing cross-talk between Ezetimibe and Ezetimibe D4 MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Ezetimibe (B1671841) and its deuterated internal standard, Ezetimibe-D4. The primary focus is on identifying and minimizing cross-talk between their respective Multiple Reaction Monitoring (MRM) transitions.

Frequently Asked Questions (FAQs)

Q1: What are the common MRM transitions for Ezetimibe and Ezetimibe-D4?

A1: The selection of MRM transitions is critical for the selective and sensitive quantification of Ezetimibe and its internal standard, Ezetimibe-D4. The most commonly reported transitions are summarized in the table below. These transitions typically involve the deprotonated molecule [M-H]⁻ as the precursor ion in negative ionization mode.

Q2: What is cross-talk in the context of Ezetimibe and Ezetimibe-D4 analysis?

A2: Cross-talk, in this context, refers to the interference between the MRM transitions of Ezetimibe (analyte) and Ezetimibe-D4 (internal standard). This can occur in two primary ways:

  • Analyte to Internal Standard: The isotopic distribution of Ezetimibe can result in a small percentage of molecules with a mass-to-charge ratio (m/z) that overlaps with the precursor ion of Ezetimibe-D4.

  • Internal Standard to Analyte: The Ezetimibe-D4 internal standard may contain a small amount of unlabeled Ezetimibe as an impurity.

This interference can lead to inaccuracies in the quantification of Ezetimibe.

Q3: What are the primary causes of cross-talk between Ezetimibe and Ezetimibe-D4?

A3: The primary causes of cross-talk include:

  • Natural Isotope Abundance: Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. Given that the Ezetimibe molecule (C₂₄H₂₁F₂NO₃) contains 24 carbon atoms, there is a statistical probability that some Ezetimibe molecules will contain one or more ¹³C atoms, increasing their mass and potentially interfering with the Ezetimibe-D4 signal.[1][2]

  • Isotopic Purity of the Internal Standard: The deuterated internal standard, Ezetimibe-D4, may not be 100% pure and could contain residual unlabeled Ezetimibe.[3]

  • In-source Fragmentation: Although less common for this specific molecule, fragmentation of the analyte or internal standard within the ion source of the mass spectrometer could potentially generate ions that interfere with the other's MRM transition.

Q4: How can I assess the level of cross-talk in my assay?

A4: To assess cross-talk, you can perform the following experiments:

  • Analyze a high-concentration standard of Ezetimibe: Prepare a sample containing Ezetimibe at the upper limit of quantification (ULOQ) without any Ezetimibe-D4. Monitor both the Ezetimibe and Ezetimibe-D4 MRM transitions. Any signal detected in the Ezetimibe-D4 channel is indicative of cross-talk from the analyte.

  • Analyze the Ezetimibe-D4 internal standard solution: Prepare a sample containing only the Ezetimibe-D4 internal standard at the working concentration. Monitor both the Ezetimibe and Ezetimibe-D4 MRM transitions. Any signal in the Ezetimibe channel points to the presence of unlabeled analyte in the internal standard.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to cross-talk between Ezetimibe and Ezetimibe-D4 MRM transitions.

Issue 1: Significant signal detected in the Ezetimibe-D4 channel when analyzing a high-concentration Ezetimibe standard.

Potential Cause: Isotopic contribution from Ezetimibe to the Ezetimibe-D4 precursor ion mass.

Troubleshooting Steps:

  • Confirm the Issue: Re-run a high concentration (ULOQ) standard of Ezetimibe without the internal standard and verify the presence of a peak in the Ezetimibe-D4 MRM channel.

  • Optimize Chromatographic Separation: While complete baseline separation of Ezetimibe and Ezetimibe-D4 is often not feasible due to their similar chemical structures, optimizing the liquid chromatography method to achieve the sharpest possible peaks can help minimize the impact of any minor retention time differences.

  • Select a Different MRM Transition for Ezetimibe-D4: If significant cross-talk persists, consider selecting a different product ion for Ezetimibe-D4 that is less prone to interference. This may require re-optimization of the collision energy.

  • Mathematical Correction: As a last resort, if the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the data.[1][2] This involves determining the percentage of the Ezetimibe signal that contributes to the Ezetimibe-D4 signal and subtracting it from the measured Ezetimibe-D4 response.

Issue 2: Significant signal detected in the Ezetimibe channel when analyzing the Ezetimibe-D4 internal standard solution.

Potential Cause: Presence of unlabeled Ezetimibe as an impurity in the Ezetimibe-D4 standard.

Troubleshooting Steps:

  • Confirm the Issue: Analyze a solution of the Ezetimibe-D4 internal standard at the working concentration and confirm the presence of a peak in the Ezetimibe MRM channel.

  • Check the Certificate of Analysis (CoA): Review the CoA for your Ezetimibe-D4 standard to check its isotopic purity.

  • Source a Higher Purity Internal Standard: If the isotopic purity is low, procure a new batch of Ezetimibe-D4 with a higher specified isotopic purity.

  • Adjust the Internal Standard Concentration: If a new standard is not immediately available, consider if a lower concentration of the internal standard can be used without compromising the assay's performance. This will reduce the absolute amount of unlabeled Ezetimibe being introduced.

Data Presentation

Table 1: Commonly Used MRM Transitions for Ezetimibe and Ezetimibe-D4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ezetimibe408.4271.0Negative[4]
Ezetimibe-D4412.1275.1Negative[4]
Ezetimibe408.0270.8Negative[5]
Ezetimibe-D4412.1270.8Negative[5]
Ezetimibe408.3271.1Negative[6]
Ezetimibe-D4412.0275.1Negative[6]

Experimental Protocols

Method 1: Liquid-Liquid Extraction (LLE) based on a published method.[4]

  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of Ezetimibe-D4 internal standard solution.

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: C18, 50 x 2.0 mm, 5 µm

    • Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (70:30, v/v)

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions: See Table 1

    • Collision Energy: Optimize for your specific instrument.

Method 2: Protein Precipitation (PPT) based on a published method.[5]

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of Ezetimibe-D4 internal standard solution.

    • Add 300 µL of acetonitrile.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Inject a portion of the supernatant.

  • Liquid Chromatography:

    • Column: C18, 100 x 4.6 mm, 3.5 µm

    • Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate (pH 4.5) (75:25, v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions: See Table 1

    • Collision Energy: Optimize for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Ezetimibe-D4 (IS) start->add_is extract Extraction (LLE or PPT) add_is->extract evap Evaporation (if LLE) extract->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify troubleshooting_flowchart start Cross-Talk Suspected check_analyte Analyze High Conc. Ezetimibe (without IS) start->check_analyte signal_in_is Signal in Ezetimibe-D4 Channel? check_analyte->signal_in_is check_is Analyze Ezetimibe-D4 Solution (without analyte) signal_in_analyte Signal in Ezetimibe Channel? check_is->signal_in_analyte optimize_lc Optimize Chromatography signal_in_is->optimize_lc Yes no_issue1 No Cross-Talk from Analyte signal_in_is->no_issue1 No check_coa Check IS Certificate of Analysis signal_in_analyte->check_coa Yes no_issue2 No Significant Impurity in IS signal_in_analyte->no_issue2 No change_transition Select Different D4 Transition optimize_lc->change_transition math_correct Apply Mathematical Correction change_transition->math_correct new_is Source Higher Purity IS check_coa->new_is no_issue1->check_is

References

Calibration curve issues with Ezetimibe D4 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Ezetimibe (B1671841) D4 as an internal standard in analytical studies. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during calibration curve generation and sample analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Ezetimibe non-linear when using Ezetimibe D4 as an internal standard?

A non-linear calibration curve can be caused by several factors. The most common issues include:

  • Isotopic Exchange: Deuterium (B1214612) atoms on the this compound molecule may exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.[1]

  • Differential Matrix Effects: Although a stable isotope-labeled internal standard is expected to compensate for matrix effects, this is not always the case.[2][3] If Ezetimibe and this compound have slightly different retention times, they may be affected differently by co-eluting matrix components, leading to inaccuracies.[2][3]

  • Inconsistent Internal Standard Addition: Errors in the consistent addition of the internal standard to all samples, including calibrators and quality controls (QCs), can lead to non-linearity.

  • Analyte or Internal Standard Concentration Issues: Problems with the stock solutions of either the analyte or the internal standard, such as incorrect concentrations or degradation, can affect the linearity of the curve.

Q2: The signal intensity of my this compound internal standard is highly variable between samples. What could be the cause?

High variability in the internal standard signal can significantly impact the precision and accuracy of your results.[1] Potential causes include:

  • Inconsistent Sample Preparation: Variations in the extraction efficiency between samples can lead to inconsistent recovery of the internal standard.

  • Matrix Effects: The presence of co-eluting endogenous substances from the sample matrix can suppress or enhance the ionization of this compound, causing signal variability.[4]

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source, can lead to inconsistent signal intensity over an analytical run.

  • Inaccurate Pipetting: Inconsistent volumes of the internal standard solution added to each sample will result in variable signal responses.

Q3: My this compound internal standard does not co-elute perfectly with Ezetimibe. Is this a problem?

Ideally, a stable isotope-labeled internal standard should co-elute with the analyte.[1][5] However, it is a common observation that deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the "isotope effect".[2][5] While a small difference in retention time is often acceptable, it can become problematic if the two peaks elute in a region of the chromatogram with changing matrix effects, leading to differential ion suppression or enhancement.[2][3]

Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent or matrix?

Yes, this phenomenon, known as back-exchange, is a potential issue with deuterated internal standards.[1][2] If the deuterium atoms are located on chemically labile positions (e.g., on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups), they can be replaced by protons.[1] This can lead to a decrease in the internal standard signal and an increase in the analyte signal, compromising the accuracy of the quantification.[2]

Troubleshooting Guides

Guide 1: Investigating Poor Calibration Curve Linearity (R² < 0.99)

This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve.

Troubleshooting Workflow for Non-Linear Calibration Curve

start Non-Linear Calibration Curve (R² < 0.99) check_is Verify IS Addition and Concentration start->check_is check_coelution Confirm Co-elution of Analyte and IS check_is->check_coelution Consistent/ Correct reprepare Reprepare Standards and QCs check_is->reprepare Inconsistent/ Incorrect check_back_exchange Investigate for H/D Back-Exchange check_coelution->check_back_exchange Good Co-elution optimize_chroma Optimize Chromatography check_coelution->optimize_chroma Poor Co-elution check_matrix_effects Evaluate for Differential Matrix Effects check_back_exchange->check_matrix_effects No Exchange modify_prep Modify Sample Preparation check_back_exchange->modify_prep Exchange Observed check_matrix_effects->modify_prep Effects Present end Linear Curve Achieved check_matrix_effects->end No Effects reprepare->end optimize_chroma->end modify_prep->end

Caption: A logical workflow for troubleshooting a non-linear calibration curve.

Guide 2: Addressing High Variability in Internal Standard Signal

This guide outlines steps to diagnose and resolve inconsistent this compound signal intensity.

Troubleshooting Workflow for IS Signal Variability

start High IS Signal Variability check_instrument Check Instrument Performance (e.g., clean ion source) start->check_instrument check_pipetting Verify Pipetting Accuracy of IS check_instrument->check_pipetting Stable end Consistent IS Signal check_instrument->end Unstable/ Resolved check_extraction Evaluate Extraction Recovery Consistency check_pipetting->check_extraction Accurate recalibrate_pipette Recalibrate/ Service Pipette check_pipetting->recalibrate_pipette Inaccurate evaluate_matrix Assess Matrix Effects check_extraction->evaluate_matrix Consistent optimize_extraction Optimize Extraction Procedure check_extraction->optimize_extraction Inconsistent improve_cleanup Improve Sample Cleanup evaluate_matrix->improve_cleanup Significant Effects evaluate_matrix->end Minimal Effects recalibrate_pipette->end optimize_extraction->end improve_cleanup->end

Caption: A systematic approach to troubleshooting inconsistent internal standard signals.

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange

Objective: To determine if deuterium atoms on this compound are exchanging with protons from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the this compound internal standard into a pure solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Matrix): Spike the this compound internal standard into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1] One study incubated a deuterated compound in plasma for one hour.[1][2]

  • Process the samples using your established extraction procedure.[1]

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated Ezetimibe in Set B compared to Set A. A significant increase suggests H/D back-exchange.[1]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of Ezetimibe and this compound.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Prepare standards of Ezetimibe and this compound in a pure solvent.

    • Set 2 (Post-Extraction Spike): Extract blank matrix samples first, then spike the extracts with Ezetimibe and this compound at concentrations corresponding to the calibration curve levels.

    • Set 3 (Pre-Extraction Spike): Spike blank matrix samples with Ezetimibe and this compound before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area in Set 2) / (Peak area in Set 1)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak area in Set 3) / (Peak area in Set 2)] x 100

  • Calculate the Internal Standard Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • A value close to 1 indicates that the internal standard is effectively compensating for matrix effects.

Quantitative Data from Validated Methods

The following tables summarize performance data from published LC-MS/MS methods that successfully used this compound as an internal standard for the quantification of Ezetimibe.

Table 1: Linearity and Recovery Data for Ezetimibe using this compound IS

AnalyteConcentration Range (ng/mL)Correlation Coefficient (R²)Recovery (%)Internal StandardRecovery of IS (%)Reference
Ezetimibe0.05 - 15.0> 0.99993.9 - 96.5This compound90.27[6]
Total Ezetimibe4.00 - 400.00Linear80.6This compoundNot Reported[7]
Ezetimibe0.1 - 200.9999Not ReportedThis compoundNot Reported[8]

Table 2: Precision and Accuracy Data for Ezetimibe Quantification

AnalyteQC LevelIntra-batch Precision (%CV)Inter-batch Precision (%CV)Accuracy (%)Reference
EzetimibeLow, Mid, High1.6 - 14.82.1 - 13.492.9 - 112[6]

Table 3: LC-MS/MS Parameters for Ezetimibe and this compound

ParameterEzetimibeThis compoundReference
Ionization ModeNegative ESINegative ESI[6][7][8]
Precursor Ion (m/z)408.3412.0[6]
Product Ion (m/z)271.1275.1[6]
Precursor Ion (m/z)408.40412.10[7]
Product Ion (m/z)271.0275.10[7]
Precursor Ion (m/z)408.0412.1[8]
Product Ion (m/z)270.8270.8[8]

References

Validation & Comparative

Validation of an Analytical Method for Ezetimibe Using Ezetimibe D4 Internal Standard: A Comparative Guide Based on FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key performance parameters for the validation of an analytical method for Ezetimibe with its deuterated internal standard, Ezetimibe D4, in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance, specifically the ICH M10 Bioanalytical Method Validation framework.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the assessment of analytical methodology for pharmacokinetic and bioequivalence studies.

I. Overview of FDA Bioanalytical Method Validation Guidelines

The FDA's guidelines for bioanalytical method validation are crucial for ensuring the reliability and acceptability of analytical data in regulatory submissions.[1] A full validation is required when establishing a new bioanalytical method and should include the assessment of several key parameters to demonstrate that the method is suitable for its intended purpose.[4] For chromatographic methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which is commonly used for Ezetimibe analysis, the following parameters must be thoroughly evaluated.[1][2]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2][5]

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of agreement among a series of measurements (precision).[2][5]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specified range.[5]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[5]

  • Recovery: The efficiency of the extraction procedure of the analyte from the biological matrix.[5]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[4]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5]

This compound is a stable, deuterium-labeled version of Ezetimibe and is an ideal internal standard for quantitative analysis by LC-MS/MS, as it closely mimics the chromatographic behavior and ionization of the analyte, thus compensating for variability during sample processing and analysis.[6][7][8]

II. Comparative Data for Validated LC-MS/MS Methods for Ezetimibe

The following tables summarize the performance characteristics of published and validated LC-MS/MS methods for the quantification of Ezetimibe in human plasma, utilizing this compound as the internal standard. This allows for an objective comparison of different methodologies.

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterMethod AMethod B
Chromatographic Column Discovery C18, 150x 4.6mm, 5µGemini C18, 50 X 2.0 mm, 5 µm
Mobile Phase Acetonitrile: 10mM Ammonium formate (B1220265) buffer (pH 4.0) (40:60 v/v)Acetonitrile: 0.1% Formic acid (70:30, v/v)
Flow Rate 1.0 mL/min0.20 mL/min
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Mass Transition (Ezetimibe) m/z 408.40 → 271.0Not Specified
Mass Transition (this compound) m/z 412.10 → 275.10Not Specified
Reference [7][9]

Table 2: Comparison of Method Validation Parameters

ParameterMethod AMethod BFDA Acceptance Criteria
Linearity Range 4.00 - 400.00 ng/mL0.1 - 20 ng/mLCorrelation coefficient (r²) ≥ 0.99
LLOQ 4.00 ng/mL0.1 ng/mLWithin ±20% of nominal value
Intra-day Precision (%CV) Not Specified1.08 - 4.38%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) Not Specified1.69 - 4.06%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%RE) Not SpecifiedWithin 0.44 - 2.00%Within ±15% of nominal values (±20% at LLOQ)
Inter-day Accuracy (%RE) Not SpecifiedNot SpecifiedWithin ±15% of nominal values (±20% at LLOQ)
Mean Extraction Recovery 80.6%85.23 - 96.32%Consistent, precise, and reproducible
Reference [7][9][4]

III. Experimental Protocols

The following are detailed methodologies for key experiments in the validation of an analytical method for Ezetimibe using this compound.

A. Stock and Working Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of Ezetimibe and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[6]

  • Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution with the same solvent to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the this compound internal standard.

B. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard working solution (e.g., 45 ng/mL) and vortex for 10 seconds.[9]

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v) or methyl tert-butyl ether).[7][9]

  • Vortex the mixture for 10 minutes.[9]

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[9]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase and inject a portion into the LC-MS/MS system.

C. Method Validation Experiments

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Ezetimibe and this compound.[5]

  • Calibration Curve and Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Ezetimibe. Analyze these standards along with a blank and a zero standard (blank plasma with internal standard) to construct a calibration curve by plotting the peak area ratio of Ezetimibe to this compound against the nominal concentration.

  • Accuracy and Precision: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high. Analyze at least five replicates of each QC level in three separate analytical runs to determine intra-day and inter-day accuracy and precision.[5]

  • Recovery: Compare the peak area of Ezetimibe from extracted plasma samples to the peak area of Ezetimibe from unextracted samples (spiked into the post-extraction solvent) at three different concentrations (low, medium, and high).

  • Stability: Evaluate the stability of Ezetimibe in plasma under various conditions, including short-term bench-top storage, long-term freezer storage, and freeze-thaw cycles.

IV. Visualized Workflows

The following diagrams illustrate the key workflows involved in the validation of the analytical method.

G cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation A Prepare Ezetimibe and this compound Stock Solutions B Prepare Working Solutions for Calibration Standards and QCs A->B C Prepare Internal Standard Working Solution A->C D Aliquot Plasma Sample E Spike with Internal Standard (this compound) C->E D->E F Liquid-Liquid Extraction with Organic Solvent E->F G Evaporation and Reconstitution F->G H Inject Sample into LC-MS/MS System G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM) I->J K Assess Selectivity J->K L Determine Linearity and Range J->L M Evaluate Accuracy and Precision J->M N Calculate Recovery J->N O Investigate Stability J->O

Caption: Experimental workflow for the bioanalytical method of Ezetimibe using this compound.

G cluster_fda FDA Bioanalytical Method Validation Start Method Development Validation Full Method Validation Start->Validation Selectivity Selectivity & Specificity Validation->Selectivity AccuracyPrecision Accuracy & Precision Validation->AccuracyPrecision Calibration Calibration Curve & Linearity Validation->Calibration Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability End Validated Method Selectivity->End AccuracyPrecision->End Calibration->End Sensitivity->End Recovery->End MatrixEffect->End Stability->End

Caption: Key parameters for bioanalytical method validation according to FDA guidelines.

References

Comparison of Ezetimibe D4 and other internal standards for Ezetimibe analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of Ezetimibe (B1671841) in biological matrices is critical. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides an objective comparison of Ezetimibe-D4 and other commonly used internal standards, supported by experimental data from published literature.

The Gold Standard: Ezetimibe-D4

Deuterated analogs of the analyte are widely considered the ideal internal standards in mass spectrometry-based assays. Ezetimibe-D4, a stable isotope-labeled version of Ezetimibe, co-elutes with the analyte and exhibits similar ionization and fragmentation patterns, effectively compensating for variations in sample preparation and matrix effects.[1]

Alternative Internal Standards

While Ezetimibe-D4 is often preferred, other compounds have been successfully employed as internal standards in various analytical methods for Ezetimibe. These are typically chosen based on their structural similarity, chromatographic behavior, and ionization characteristics relative to Ezetimibe. Notable alternatives include:

  • 4-Hydroxychalcone (B181621) : Used in LC-MS/MS methods, this compound has demonstrated utility in the bioanalysis of Ezetimibe.[2][3]

  • Atazanavir : This antiretroviral drug has been used as an internal standard in HPLC-UV methods for Ezetimibe quantification in pharmaceutical dosage forms.[1]

  • Metoclopramide : Employed as an internal standard in HPLC-UV methods for the analysis of Ezetimibe in plasma.

Performance Data Comparison

The following table summarizes the performance of Ezetimibe-D4 and other internal standards based on data from various validated bioanalytical methods. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.

Internal StandardAnalytical MethodMatrixExtraction Recovery (%)Linearity (ng/mL)Precision (% CV)Key Findings & Citations
Ezetimibe-D4 LC-MS/MSHuman Plasma91.570.1 - 20Intra-day: 1.08 - 4.38Inter-day: 1.69 - 4.06Considered the most appropriate IS due to identical chemical and physical properties to the analyte, leading to consistent and reproducible results.[4]
Ezetimibe-D4 LC-MS/MSRat Plasma90.270.05 - 15.0Intra-batch: 1.6 - 14.8Inter-batch: 2.1 - 13.4Chosen for its similar chromatographic and ionization properties, and recovery to Ezetimibe.[5]
4-Hydroxychalcone LC-MS/MSHuman Serum, Urine, FecesNot explicitly reportedSerum: 0.1 - 15Not explicitly reportedA selective and high-sensitivity assay was developed using this IS.[2]
4-Hydroxychalcone LC-MS/MSHuman PlasmaNot explicitly reported0.075 - 20Not explicitly reportedSuccessfully used in a validated method for a pharmacokinetic study.[3]
Atazanavir Sulphate HPLC-UVPharmaceutical Dosage FormNot applicable4 - 24 µg/mLInter-day: 1.32A suitable internal standard for the determination of Ezetimibe in tablets.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for methods using Ezetimibe-D4 and 4-Hydroxychalcone.

Method 1: Ezetimibe Analysis using Ezetimibe-D4 Internal Standard (LC-MS/MS)
  • Sample Preparation (Liquid-Liquid Extraction) :

    • To 180 µL of human plasma, 20 µL of the Ezetimibe working solution and 20 µL of the Ezetimibe-D4 internal standard working solution (45 ng/mL) are added.[4]

    • The mixture is vortexed, and then 1 mL of methyl tert-butyl ether is added as the extraction solvent.[4]

    • The sample is vortex-mixed for 10 minutes and then centrifuged at 4000 rpm for 10 minutes.

    • The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.[4]

  • Chromatographic Conditions :

    • Column : Gemini C18 (50 x 2.0 mm, 5 µm)[4]

    • Mobile Phase : Acetonitrile / 0.1% Formic Acid (70:30, v/v)[4]

    • Flow Rate : 0.20 mL/min[4]

    • Column Temperature : 35°C[4]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative Electrospray Ionization (ESI)[4]

    • MRM Transitions :

      • Ezetimibe: m/z 408.0 → 270.8[4]

      • Ezetimibe-D4: m/z 412.1 → 270.8[4]

    • Declustering Potential : -75 V for both analyte and IS[4]

    • Collision Energy : -22 eV for both analyte and IS[4]

Method 2: Ezetimibe Analysis using 4-Hydroxychalcone Internal Standard (LC-MS/MS)
  • Sample Preparation (Liquid-Liquid Extraction) :

    • Ezetimibe and the internal standard, 4-hydroxychalcone, are extracted from plasma using methyl t-butyl ether.[3]

  • Chromatographic Conditions :

    • Column : Phenomenex Luna C-18 (2.0 mm x 100 mm, 3 µm particles)[3]

    • Mobile Phase : Acetonitrile:Water (60:40, v/v)[3]

    • Flow Rate : 200 µL/min[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[2][3]

    • MRM Transitions :

      • Ezetimibe: m/z 408 → 271[2][3]

      • 4-Hydroxychalcone: m/z 223 → 117[2][3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalysis of Ezetimibe using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Ezetimibe-D4) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for Ezetimibe quantification.

Conclusion

The selection of an internal standard is a critical decision in the development of a bioanalytical method for Ezetimibe. Ezetimibe-D4 stands out as the superior choice for LC-MS/MS applications due to its ability to accurately track the analyte throughout the analytical process, thereby ensuring high accuracy and precision. However, when a deuterated standard is not available or for non-mass spectrometric methods like HPLC-UV, other compounds such as 4-hydroxychalcone and Atazanavir have been shown to be viable alternatives. The choice of internal standard should always be validated rigorously to ensure it meets the specific requirements of the study and regulatory guidelines.

References

Cross-Validation of Ezetimibe Assays Utilizing Ezetimibe-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of Ezetimibe (B1671841) in biological matrices, with a specific focus on assays employing Ezetimibe-d4 as an internal standard. The use of a stable isotope-labeled internal standard like Ezetimibe-d4 is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving accuracy and precision.

The following sections present a detailed breakdown of experimental protocols and a comparative summary of performance data from multiple studies. This information is intended to assist researchers in selecting and implementing the most suitable assay for their specific pharmacokinetic, bioequivalence, or drug metabolism studies.

Comparative Performance of Validated Ezetimibe Assays

The table below summarizes key performance parameters from various validated LC-MS/MS methods for the quantification of Ezetimibe using Ezetimibe-d4. This allows for a direct comparison of linearity, sensitivity, and recovery across different experimental conditions.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (ng/mL) 4.00 - 400.00[1]0.1 - 20 (unconjugated)[2]0.05 - 15.0[3]0.5 - 200 (total)[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 4.00[1]0.0500 (unconjugated)[2]0.05[3]0.500 (total)[2]
Mean Extraction Recovery (%) 80.6[1]96.32 (at 0.3 ng/mL)[4]Not ReportedNot Reported
Intra-day Precision (CV %) Within acceptable limits[1]1.08 - 4.38[4]1.6 - 14.8[3]< 15.7[5]
Inter-day Precision (CV %) Within acceptable limits[1]1.69 - 4.06[4]2.1 - 13.4[3]< 10.5[5]
Intra-day Accuracy (RE %) Within acceptable limits[1]0.44 - 2.00[4]Not Reported93.7 - 107.5[5]
Inter-day Accuracy (RE %) Within acceptable limits[1]Not ReportedNot Reported94.2 - 105.4[5]

Experimental Protocols

The successful cross-validation of Ezetimibe assays relies on meticulous and well-documented experimental procedures. Below are detailed methodologies synthesized from published, validated methods that utilize Ezetimibe-d4 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for isolating Ezetimibe and its internal standard from complex biological matrices like plasma.

  • Procedure:

    • To 200 µL of human plasma, add 20 µL of Ezetimibe-d4 internal standard solution (45 ng/mL).[4]

    • Vortex the sample for 10 seconds.[4]

    • Add 3 mL of an organic solvent mixture, such as Diethyl ether and Dichloromethane (70:30 v/v)[1] or methyl tert-butyl ether.[4]

    • Vortex the mixture for 10 minutes to ensure thorough extraction.[4]

    • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Separation: HPLC and UPLC

Chromatographic conditions are critical for separating Ezetimibe and Ezetimibe-d4 from endogenous interferences.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Discovery C18, 150x4.6mm, 5µm[1] or Gemini C18, 50x2.0mm, 5µm.[4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as 10mM Ammonium formate (B1220265) (pH 4.0)[1] or 0.1% formic acid.[4] The composition is typically isocratic, for instance, Acetonitrile:Buffer (40:60 v/v)[1] or (70:30 v/v).[4]

    • Flow Rate: 0.20 mL/min[4] to 1 mL/min.[1]

    • Column Temperature: Ambient or controlled.

  • Ultra-Performance Liquid Chromatography (UPLC): For higher throughput and resolution, UPLC systems can be employed. While specific parameters for Ezetimibe-d4 cross-validation with UPLC were not detailed in the initial search, the principles of method development would follow those of HPLC with adjustments for the smaller particle size columns and higher pressures.

Detection: Tandem Mass Spectrometry (MS/MS)

MS/MS detection provides the high selectivity and sensitivity required for bioanalytical assays.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for Ezetimibe and its deuterated internal standard.[1][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[1]

  • Mass Transitions:

    • Ezetimibe: m/z 408.40 → 271.0[1] or m/z 408.3 → 271.1.[3]

    • Ezetimibe-d4: m/z 412.10 → 275.10[1] or m/z 412.0 → 275.10.[3]

  • Dwell Time: A dwell time of 200 msec per MRM channel is a typical starting point.[1]

Visualized Workflows

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of a typical bioanalytical method validation and a sample analysis workflow using Ezetimibe-d4.

G cluster_0 Bioanalytical Method Validation Workflow prep Prepare Calibration Standards & QCs selectivity Assess Selectivity & Matrix Effect prep->selectivity linearity Determine Linearity & Range selectivity->linearity accuracy Evaluate Accuracy & Precision (Intra- & Inter-day) linearity->accuracy recovery Measure Extraction Recovery accuracy->recovery stability Test Stability (Freeze-thaw, Bench-top, etc.) recovery->stability report Generate Validation Report stability->report

Caption: Bioanalytical method validation workflow.

G cluster_1 Sample Analysis Workflow sample_collection Collect Plasma Sample add_is Spike with Ezetimibe-d4 (IS) sample_collection->add_is extraction Perform Liquid-Liquid Extraction add_is->extraction reconstitution Evaporate & Reconstitute extraction->reconstitution injection Inject into LC-MS/MS reconstitution->injection quantification Quantify Ezetimibe (Peak Area Ratio to IS) injection->quantification

Caption: Ezetimibe sample analysis workflow.

References

Ezetimibe D4 vs. Structural Analog: A Comparative Guide for Internal Standard Selection in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods for quantifying ezetimibe (B1671841). An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and detection, thereby compensating for variability and ensuring accurate and precise results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Ezetimibe D4, and a structural analog for the quantification of ezetimibe, supported by experimental data.

Performance Comparison: this compound vs. Structural Analog

Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] This is due to their near-identical physicochemical properties to the analyte, which allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[3] However, structural analogs can be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, provided they are carefully selected and validated.[2][4]

This comparison draws upon data from studies utilizing this compound and a study employing the structural analog 4-hydroxychalcone (B181621) as an internal standard for ezetimibe quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of bioanalytical methods using either this compound or a structural analog as the internal standard.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterPerformance DataReference
Linearity Range 0.1 - 20 ng/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Intra-day Precision (CV%) 1.08% - 4.38%[5]
Inter-day Precision (CV%) 1.69% - 4.06%[5]
Accuracy (RE%) 0.44% - 2.00%[5]
Mean Extraction Recovery 85.23% - 96.32%[5]

Table 2: Performance Characteristics of a Structural Analog (4-hydroxychalcone) as an Internal Standard

ParameterPerformance DataReference
Linearity Range 0.1 - 15 ng/mL (serum)
Correlation Coefficient (r²) Not explicitly stated, but method was validated
Precision (CV%) Not explicitly stated, but method was validated
Accuracy Not explicitly stated, but method was validated
Extraction Recovery Not explicitly stated, but method was validated

Note: While the study utilizing 4-hydroxychalcone as an internal standard was successfully validated and applied to a pharmacokinetic study, specific quantitative performance metrics for precision, accuracy, and recovery were not detailed in the available abstract. Generally, SIL internal standards are expected to provide superior correction for matrix effects, which can be a significant source of variability in LC-MS/MS analysis.[6] Deuterium-labeled standards like this compound may exhibit slight differences in retention time compared to the unlabeled analyte, which in some cases, could lead to differential ion suppression.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for methods using this compound and a structural analog as internal standards.

Ezetimibe Quantification using this compound Internal Standard

A sensitive and specific LC-MS/MS method for the quantification of ezetimibe in human plasma was developed using this compound as the internal standard.[5]

  • Sample Preparation: Liquid-liquid extraction (LLE) was employed to extract ezetimibe and the this compound internal standard from human plasma.[5]

  • Chromatographic Separation: Chromatographic separation was achieved on a Gemini C18 column (50 x 2.0 mm, 5 µm) with an isocratic mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid (70:30, v/v) at a flow rate of 0.20 mL/min.[5]

  • Mass Spectrometric Detection: Detection was performed using a tandem mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM). The parent-to-product ion transitions monitored were m/z 408.0 → 270.8 for ezetimibe and m/z 412.1 → 270.8 for this compound.[5]

Ezetimibe Quantification using a Structural Analog (4-hydroxychalcone) Internal Standard

A selective and high-sensitivity LC-MS/MS assay was developed to measure ezetimibe in human serum, urine, and feces using 4-hydroxychalcone as the internal standard.

  • Sample Preparation: Ezetimibe and the 4-hydroxychalcone internal standard were extracted from the biological matrices using methyl tert-butyl ether.

  • Chromatographic Separation: Isocratic chromatographic separation was performed on an XTerra MS C18 column (2.1 mm x 100 mm, 3.5 µm) with a mobile phase of acetonitrile/water (60/40, v/v) at a flow rate of 200 µL/min.

  • Mass Spectrometric Detection: The analysis was carried out in negative ion mode using an APCI interface with tandem mass spectrometry. The m/z transitions monitored were 408 → 271 for ezetimibe and 223 → 117 for the 4-hydroxychalcone internal standard.

Visualizing the Mechanism of Action and Analytical Workflow

To better understand the context of ezetimibe analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

Ezetimibe_Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds Cholesterol->NPC1L1 ClathrinAP2 Clathrin/AP2 Complex NPC1L1->ClathrinAP2 Recruits Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Endocytosis Vesicular Endocytosis ClathrinAP2->Endocytosis Mediates Cholesterol_Uptake Cholesterol Uptake Endocytosis->Cholesterol_Uptake

Caption: Ezetimibe's mechanism of action in inhibiting cholesterol absorption.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (containing Ezetimibe) Add_IS Add Internal Standard (this compound or Structural Analog) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Result Concentration of Ezetimibe Quantification->Result

Caption: A typical bioanalytical workflow for ezetimibe quantification.

Conclusion

The choice between this compound and a structural analog as an internal standard depends on the specific requirements of the bioanalytical assay.

  • This compound: As a stable isotope-labeled internal standard, this compound is the preferred choice for achieving the highest levels of accuracy and precision. Its chemical and physical properties are nearly identical to ezetimibe, allowing it to effectively compensate for variations during sample processing and analysis, particularly matrix effects which can be a significant challenge in LC-MS/MS.[3]

  • Structural Analog: A carefully selected and validated structural analog, such as 4-hydroxychalcone, can be a suitable alternative. However, it is crucial to thoroughly validate its performance to ensure it adequately mimics the behavior of ezetimibe throughout the analytical process. Differences in extraction recovery, chromatographic retention, and ionization efficiency between the analyte and a structural analog can potentially compromise the accuracy of the results.[4]

References

A Comparative Guide to the Linearity, Accuracy, and Precision of Ezetimibe D4-Based Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of ezetimibe (B1671841) is paramount for pharmacokinetic, bioequivalence, and metabolism studies. The use of a deuterated internal standard, such as Ezetimibe D4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach to achieve high sensitivity and selectivity. This guide provides an objective comparison of the performance of this compound-based methods with alternative analytical techniques, supported by experimental data to aid in method selection and development.

Quantitative Performance Data

The following tables summarize the key performance characteristics of various analytical methods for the quantification of ezetimibe, including those utilizing this compound as an internal standard and alternative methods.

Table 1: Performance of this compound-Based LC-MS/MS Methods

Linearity Range (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)MatrixCitation
0.05 - 15.0Not explicitly stated, but method was validated1.6 - 14.82.1 - 13.4Rat Plasma[1]
0.1 - 200.44 - 2.00 (Relative Error %)1.08 - 4.381.69 - 4.06Human Plasma[2]
4.00 - 400.00Within acceptable rangeWithin acceptable rangeWithin acceptable rangeHuman Plasma[3]
0.05 - 15Not explicitly stated, but method was validatedNot explicitly statedNot explicitly statedHuman Plasma[4]
0.0500 - 20.0 (unconjugated)Not explicitly stated, but method was validatedNot explicitly statedNot explicitly statedHuman Plasma[5]
0.500 - 200 (glucuronide)Not explicitly stated, but method was validatedNot explicitly statedNot explicitly statedHuman Plasma[5]

Table 2: Performance of Alternative Analytical Methods for Ezetimibe

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%CV)Citation
RP-HPLC4 - 2499.00 - 101.300.22 (Intra-day), 1.32 (Inter-day)[6]
HPLC-UV10 - 6095.3Not explicitly stated[7]
HPLC20 - 80100.8 - 102.7Not explicitly stated[8]
UV-Spectrophotometry2 - 12100.63 - 101.73Not explicitly stated[9]
RP-HPLC6 - 1498.07 - 101.94Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for an this compound-based LC-MS/MS method and an alternative RP-HPLC method.

Protocol 1: this compound-Based LC-MS/MS Method

This protocol is a composite representation based on several validated methods for the quantification of ezetimibe in plasma.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortex for an extended period (e.g., 10 minutes) to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm or Discovery C18, 150 x 4.6 mm, 5 µm) is commonly used.[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium (B1175870) formate) is typical.[2][3] A common ratio is 70:30 (v/v) acetonitrile to buffer.[2]

  • Flow Rate: A flow rate of 0.20 mL/min is often employed.[2]

  • Column Temperature: Maintained at 35°C.[2]

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is frequently used for ezetimibe and its deuterated internal standard.[2][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • Ezetimibe: m/z 408.0 → 270.8[2] or m/z 408.40 → 271.0[3]

    • This compound: m/z 412.1 → 270.8[2] or m/z 412.10 → 275.10[3]

Protocol 2: Alternative RP-HPLC Method

This protocol is based on a validated RP-HPLC method for the determination of ezetimibe in pharmaceutical dosage forms.[6]

1. Sample Preparation

  • Accurately weigh and transfer the sample (e.g., powdered tablets) into a volumetric flask.

  • Add a suitable diluent (e.g., acetonitrile) and sonicate to dissolve the contents.

  • Make up the volume with the diluent to achieve a known concentration.

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions

  • Column: A C18 column (e.g., Thermo Betasil C18) is suitable.

  • Mobile Phase: A simple isocratic mobile phase, for instance, a mixture of acetonitrile and water.

  • Flow Rate: A typical flow rate is 1 mL/min.[6]

  • Detection: UV detection at the λmax of ezetimibe, which is approximately 233 nm.[6]

Visualizing the Workflow

To better understand the logical flow of a typical this compound-based analytical method, the following diagram illustrates the key steps from sample receipt to data analysis.

EzetimibeD4_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Final Output Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result Quantification->Result

Caption: Experimental workflow for this compound-based LC-MS/MS analysis.

References

A Researcher's Guide to Assessing the Isotopic Purity of Ezetimibe D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies, the isotopic purity of deuterated standards like Ezetimibe D4 is of paramount importance. As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of its non-labeled counterpart in biological matrices using mass spectrometry. This guide provides a comparative overview of commercially available this compound, details the experimental protocols for assessing its isotopic purity, and presents the underlying mechanism of action of Ezetimibe.

Comparative Analysis of this compound Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the desired number of deuterium (B1214612) atoms. In the case of this compound, the ideal molecule contains four deuterium atoms. However, the synthesis process inevitably leads to a distribution of isotopologues, including molecules with fewer than four deuterium atoms (D0, D1, D2, D3) and potentially some with more, depending on the labeling strategy. High isotopic purity is critical to minimize cross-talk between the analytical signals of the standard and the analyte, ensuring the accuracy of quantitative assays.

Below is a summary of the stated isotopic purity for this compound from various commercial suppliers, based on their publicly available data and certificates of analysis.

Supplier Product Number Stated Isotopic Purity/Enrichment Chemical Purity
LGC StandardsCDN-D-752998 atom % Dmin 97%
CDN IsotopesD-752998 atom % D97%
Cayman Chemical25044≥99% deuterated forms (d1-d4); ≤1% d0≥98%
MedChemExpressHY-17376S98.84%98.84%

Note: The data presented is based on information available from the suppliers and may vary between different lots. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Isotopic Purity Assessment by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of the different isotopologues.[1][2]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

    • Prepare a similar solution of non-labeled Ezetimibe as a reference.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 100 to 1000.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound sample.

    • Identify the protonated molecular ion peak cluster [M+H]+ for this compound (expected m/z around 414.19).

    • Extract the ion chromatograms for each isotopologue (d0 to d4).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (D4).

Confirmation of Deuterium Labeling Position by Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is used to confirm the position of the deuterium labels by observing the absence of proton signals at the deuterated positions. It can also be used to quantify the isotopic enrichment by comparing the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H-NMR experiment.

    • Acquisition Parameters: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with appropriate window functions, Fourier transform, and phase correction.

    • Integrate all signals in the spectrum.

    • Compare the ¹H-NMR spectrum of this compound with that of non-labeled Ezetimibe.

    • The significant reduction or absence of signals at specific chemical shifts in the this compound spectrum confirms the positions of deuterium labeling.

    • To determine isotopic enrichment at a specific site, compare the integral of the residual proton signal at that site to the integral of a signal from a non-deuterated proton in the molecule.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound using both LC-HRMS and ¹H-NMR.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 ¹H-NMR Analysis cluster_3 Results prep This compound Sample lc_separation LC Separation prep->lc_separation nmr_acquisition ¹H-NMR Acquisition prep->nmr_acquisition hrms_detection HRMS Detection lc_separation->hrms_detection data_analysis_ms Isotopic Distribution Analysis hrms_detection->data_analysis_ms isotopic_purity Isotopic Purity (%) data_analysis_ms->isotopic_purity data_analysis_nmr Spectral Analysis & Enrichment Calculation nmr_acquisition->data_analysis_nmr data_analysis_nmr->isotopic_purity label_position Confirmation of Labeling Position data_analysis_nmr->label_position

Workflow for this compound Isotopic Purity Assessment.
Signaling Pathway of Ezetimibe Action

Ezetimibe exerts its cholesterol-lowering effect by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. The diagram below outlines this mechanism.

Mechanism of Action of Ezetimibe.

Ezetimibe, and by extension its deuterated form this compound, binds to the NPC1L1 transporter on the brush border of enterocytes. This binding prevents the internalization of the NPC1L1-cholesterol complex, a process that is normally mediated by clathrin and the adaptor protein 2 (AP2) complex. By blocking this crucial step, Ezetimibe effectively inhibits the absorption of cholesterol from the intestine into the bloodstream.

Conclusion

The assessment of isotopic purity is a critical step in the validation of deuterated internal standards. For this compound, commercially available options generally offer high isotopic enrichment, typically at or above 98%. Researchers can confidently verify the isotopic purity and the position of deuterium labeling using a combination of LC-HRMS and ¹H-NMR spectroscopy. The detailed protocols and understanding of Ezetimibe's mechanism of action provided in this guide will aid in the rigorous evaluation and effective use of this compound in quantitative bioanalytical studies.

References

Ezetimibe vs. Ezetimibe D4: A Comparative Stability Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative stability of Ezetimibe and its deuterated analog, Ezetimibe D4, in biological samples. This document provides a comprehensive overview of their stability under various storage conditions, supported by experimental data and detailed methodologies.

This guide delves into the comparative stability of Ezetimibe, a widely used cholesterol-lowering medication, and its deuterated form, this compound. This compound is frequently employed as an internal standard in bioanalytical methods due to its chemical similarity to the parent drug and its distinct mass, which allows for precise quantification by mass spectrometry. The stability of both the analyte and the internal standard in biological matrices is a critical parameter in ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies.

Executive Summary of Stability Data

The following tables summarize the stability of Ezetimibe and this compound in human and rat plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The data is compiled from validated bioanalytical methods and demonstrates the high stability of both compounds.

Table 1: Stability of Ezetimibe in Human Plasma

Stability ConditionDurationTemperatureConcentration (ng/mL)Stability (% of Nominal)
Freeze-Thaw3 Cycles-70°C to RT0.3 (LQC) / 16 (HQC)95.6% / 98.2%
Short-Term (Bench-Top)6 hoursRoom Temperature0.3 (LQC) / 16 (HQC)97.3% / 99.1%
Long-Term36 days-70°C ± 5°C0.3 (LQC) / 16 (HQC)96.5% / 98.8%
Post-Preparative6 hoursRoom Temperature0.3 (LQC) / 16 (HQC)98.1% / 99.5%
LQC: Low-Quality Control, HQC: High-Quality Control, RT: Room Temperature

Table 2: Stability of Ezetimibe in Rat Plasma [1]

Stability ConditionDurationTemperatureConcentration (ng/mL)Mean Recovery (%) ± SD
Short-Term (Bench-Top)6 hours25-30°C0.15 (LQC) / 12 (HQC)95.8 ± 3.1 / 96.5 ± 2.8
Freeze-Thaw3 Cycles-20°C to RT0.15 (LQC) / 12 (HQC)94.7 ± 4.2 / 95.9 ± 3.5
Long-Term1 month-20°C0.15 (LQC) / 12 (HQC)93.9 ± 3.8 / 94.8 ± 2.9
Post-Preparative24 hours20°C (Autosampler)0.15 (LQC) / 12 (HQC)96.2 ± 2.5 / 97.1 ± 1.9
LQC: Low-Quality Control, HQC: High-Quality Control, RT: Room Temperature, SD: Standard Deviation

Note on this compound Stability: Deuterated internal standards like this compound are selected for their high stability, which should ideally mirror that of the analyte. While direct comparative stability tables are not always published, the successful validation of bioanalytical methods using this compound confirms its stability under the tested conditions. For instance, the percentage recovery of this compound from rat plasma has been reported to be 90.27%, indicating its stability throughout the extraction process[1]. It is a standard practice in regulated bioanalysis to demonstrate the stability of the internal standard, and its consistent use in published, validated assays is a testament to its reliability.

Experimental Protocols

The stability of Ezetimibe and this compound is typically assessed as part of the validation of bioanalytical methods, following guidelines from regulatory agencies such as the FDA. The core experimental procedures are outlined below.

Sample Preparation

Spiked plasma samples are prepared by adding known concentrations of Ezetimibe and this compound to blank biological matrices (e.g., human or rat plasma). These samples include low and high-quality control (LQC and HQC) concentrations to assess stability at different points within the calibration range.

Stability Assessment Protocols
  • Freeze-Thaw Stability: The stability of the analytes is determined after multiple freeze-thaw cycles. Aliquots of spiked plasma samples are stored at a specified temperature (e.g., -20°C or -70°C) for at least 12 hours and then thawed unassisted at room temperature. This cycle is typically repeated three times. After the final thaw, the samples are processed and analyzed.

  • Short-Term (Bench-Top) Stability: To simulate the conditions of sample handling and processing, spiked plasma samples are kept at room temperature for a specified period (e.g., 6 hours) before being processed and analyzed.

  • Long-Term Stability: The stability of the analytes under long-term storage conditions is evaluated by storing spiked plasma samples at a low temperature (e.g., -20°C or -70°C) for an extended period (e.g., 30 days or more). At the end of the storage period, the samples are thawed, processed, and analyzed.

  • Post-Preparative (Autosampler) Stability: The stability of the processed samples is assessed by placing the extracted and reconstituted samples in the autosampler at a controlled temperature (e.g., 20°C) for a duration that reflects the expected run time of the analytical batch (e.g., 24 hours).

Sample Analysis

The concentrations of Ezetimibe and this compound in the stability samples are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The results are compared to the nominal concentrations of freshly prepared samples. The analytes are considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for stability testing and the metabolic pathway of Ezetimibe.

G cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis prep1 Blank Biological Matrix (e.g., Human Plasma) prep2 Spike with Ezetimibe & this compound (LQC & HQC) prep1->prep2 ft Freeze-Thaw Stability (3 cycles, -70°C to RT) prep2->ft st Short-Term Stability (6h at RT) prep2->st lt Long-Term Stability (36 days at -70°C) prep2->lt pp Post-Preparative Stability (6h at RT) prep2->pp proc Sample Processing (e.g., Protein Precipitation) ft->proc st->proc lt->proc pp->proc lcms LC-MS/MS Analysis proc->lcms comp Compare with Nominal Concentration lcms->comp

Experimental Workflow for Stability Assessment.

G Ezetimibe Ezetimibe (Oral Administration) Intestine Small Intestine & Liver Ezetimibe->Intestine Glucuronidation Glucuronidation (UGT1A1, UGT1A3, UGT2B15) Intestine->Glucuronidation Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Glucuronidation->Ezetimibe_Glucuronide Excretion Excretion Ezetimibe_Glucuronide->Excretion Feces Feces (~78% as Ezetimibe) Excretion->Feces Urine Urine (~11% as Ezetimibe-Glucuronide) Excretion->Urine

Major Metabolic Pathway of Ezetimibe.

Conclusion

The available data robustly supports the stability of both Ezetimibe and its deuterated analog, this compound, in biological matrices under typical storage and handling conditions encountered in a bioanalytical laboratory. The inherent stability of this compound, as demonstrated by its successful and widespread use as an internal standard, makes it an ideal choice for the accurate quantification of Ezetimibe in biological samples. Researchers and drug development professionals can be confident in the integrity of their results when employing these compounds within the validated stability parameters outlined in this guide.

References

Justification for Using a Deuterated Internal Standard: A Comparative Guide on Ezetimibe D4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and research, the accuracy and reliability of analytical methods are paramount. When using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is crucial for achieving high-quality data. This guide provides a comprehensive justification for the use of a deuterated internal standard, specifically Ezetimibe (B1671841) D4, in the quantitative analysis of the cholesterol-lowering drug Ezetimibe.

The core principle behind using a stable isotope-labeled (SIL) internal standard, such as Ezetimibe D4, is isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the deuterated standard is added to the sample at the initial stage of preparation.[1] Because this compound is chemically almost identical to Ezetimibe, it behaves similarly throughout the entire analytical process, including extraction, chromatography, and ionization.[1][2] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation and, most critically, for matrix effects.[3][4]

Mitigating Matrix Effects: The Primary Advantage

Matrix effects are a significant challenge in bioanalysis, representing the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[3][5][6] These effects can lead to ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration and compromising the accuracy and precision of the method.[3][5][6]

A deuterated internal standard like this compound is the gold standard for mitigating matrix effects.[1] Since it co-elutes with the non-labeled analyte (Ezetimibe), it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[2] By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification.[2][3] The use of a non-labeled, structurally analogous internal standard may not provide the same level of correction, as its chromatographic retention time and ionization efficiency might differ significantly from the analyte, leading to differential matrix effects.[4][7]

Comparative Performance: Deuterated vs. Other Internal Standards
Parameter Deuterated IS (this compound) Structural Analogue IS External Standard (No IS)
Co-elution with Analyte Nearly identical retention time, ensuring co-elution.[2]Different retention time is likely.Not Applicable.
Compensation for Matrix Effects High. Experiences the same ionization suppression/enhancement.[3][4]Partial to low. Experiences different matrix effects.[7]None. Highly susceptible to matrix effects.
Correction for Sample Preparation Variability High. Mirrors the analyte's behavior during extraction and handling.[3]Partial. May have different extraction recovery.None. Prone to errors from sample loss.
Accuracy & Precision Very High.[7][8]Moderate to Low.[7]Low.
Regulatory Acceptance Highly recommended and widely accepted by regulatory agencies like the EMA.[4]May be questioned if a SIL IS is available.[4]Generally unacceptable for regulated bioanalysis.
Experimental Protocol: Quantification of Ezetimibe in Human Plasma using this compound

The following is a representative experimental protocol synthesized from published methods for the LC-MS/MS analysis of Ezetimibe using this compound as an internal standard.[9][10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 45 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Gemini C18 (50 x 2.0 mm, 5 µm) or Agilent Eclipse XBD-C18
Mobile Phase Acetonitrile / 10 mM Ammonium Acetate (pH 4.5) (75:25, v/v)[9][11] or Acetonitrile / 0.1% Formic Acid (70:30, v/v)[10]
Flow Rate 0.20 mL/min[10]
Injection Volume 10 µL
MS System API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode[10]
MRM Transitions Ezetimibe: m/z 408.0 → 270.8[10]; this compound: m/z 412.1 → 270.8[10] or m/z 412.0 → 275.1[9][11]
Curtain Gas 20 psi[10]
Ion Source Gas 1 & 2 50 psi[10]
IonSpray Voltage -4500 V[10]
Temperature 650°C[10]

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte (Ezetimibe) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Ezetimibe in the unknown samples is determined from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Ezetimibe using this compound.

Parameter Reported Value Reference
Linearity Range 0.1 - 20 ng/mL[10]
0.05 - 15.0 ng/mL[9][11]
Intra-day Precision (CV%) 1.08% - 4.38%[10]
1.6% - 14.8%[9][11]
Inter-day Precision (CV%) 1.69% - 4.06%[10]
2.1% - 13.4%[9][11]
Accuracy (RE%) 0.44% - 2.00%[10]
92.9% - 112%[11]
Extraction Recovery (Ezetimibe) 85.23% - 96.32%[10]
93.9% - 96.5%[11]
Extraction Recovery (this compound) 91.57%[10]
90.27%[11]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject chroma Chromatographic Separation (Co-elution of Analyte & IS) inject->chroma ms Mass Spectrometry Detection (Analyte & IS ionized) chroma->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio quant Quantify against Calibration Curve ratio->quant cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_data cluster_data G cluster_coelution Co-elution cluster_matrix_effect Matrix Effect Analyte Analyte (Ezetimibe) LC LC Column Analyte->LC IS Deuterated IS (this compound) IS->LC Matrix Matrix Components (e.g., phospholipids) Matrix->LC IonSource MS Ion Source LC->IonSource Analyte, IS, and Matrix components elute Detector MS Detector IonSource->Detector Ionization of Analyte and IS is equally suppressed/enhanced Ratio Ratio Calculation (Analyte/IS) Detector->Ratio Result Accurate Concentration Ratio->Result

References

Performance of Ezetimibe D4 Across Mass Spectrometers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard and analytical platform is critical for accurate bioanalysis. This guide provides a comparative overview of the performance of Ezetimibe D4 as an internal standard for the quantification of Ezetimibe using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is synthesized from various validated methods to aid in the selection of mass spectrometers and the development of robust analytical protocols.

Comparative Performance Data

The following tables summarize the performance characteristics of this compound in conjunction with Ezetimibe analysis across different studies, which utilized various triple quadrupole mass spectrometers. While direct head-to-head comparisons are limited in the published literature, this compilation provides insights into the expected performance of this compound under different experimental conditions.

Table 1: Mass Spectrometric Parameters for Ezetimibe and this compound
AnalyteMass Spectrometer (Example)Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
EzetimibeAPI 4000Negative ESI408.0 - 408.4270.8 - 271.1-75-22
This compoundAPI 4000Negative ESI412.0 - 412.1270.8 - 275.1-75-22
EzetimibeTriple QuadrupoleNegative ESI408.4271.0Not ReportedNot Reported
This compoundTriple QuadrupoleNegative ESI412.1275.1Not ReportedNot Reported

Note: The specific parameters may vary between different instruments and laboratories. The values presented here are representative examples from published methods.

Table 2: Chromatographic Conditions Reported for Ezetimibe Analysis
ParameterCondition 1Condition 2Condition 3
LC System Agilent 1200Not SpecifiedNot Specified
Column Gemini C18 (50 x 2.0 mm, 5 µm)Discovery C18 (150 x 4.6 mm, 5 µm)Agilent Eclipse XBD-C18
Mobile Phase Acetonitrile (B52724) / 0.1% Formic Acid (70:30, v/v)Acetonitrile / 10mM Ammonium Formate buffer pH 4.0 (40:60, v/v)Acetonitrile / 10mM Ammonium Acetate pH 4.5 (75:25, v/v)
Flow Rate 0.20 mL/min1.0 mL/minNot Specified
Column Temp. 35°CNot SpecifiedNot Specified
Autosampler Temp. 10°CNot SpecifiedNot Specified
Table 3: Sample Preparation Techniques
MethodMatrixProcedure
Liquid-Liquid Extraction (LLE) Human PlasmaAddition of this compound internal standard, vortexing, and extraction with methyl tert-butyl ether or a mixture of Diethyl ether and Dichloromethane (70:30 v/v). The organic layer is then separated, evaporated, and the residue is reconstituted.[1][2]
Liquid-Liquid Extraction (LLE) Rat PlasmaExtraction using tertiary butyl methyl ether.[3]
Solid Phase Extraction (SPE) Human PlasmaA 400 µL plasma sample was processed using a solid phase extraction technique.[4]
Table 4: Method Performance Characteristics
Mass Spectrometer (Example)LLOQ (ng/mL)Linearity Range (ng/mL)Mean Extraction Recovery (%)Reference
API 40000.10.1 - 20Not Reported[1]
Not Specified4.04.0 - 400.080.6[2]
Not Specified0.050.05 - 15.093.9 - 96.5[3]
Triple Quadrupole0.050.05 - 15Not Reported[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound for the quantification of Ezetimibe.

Sample Preparation: Liquid-Liquid Extraction
  • To a 200 µL aliquot of plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard working solution (e.g., 45 ng/mL).[1]

  • Vortex the sample for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether (or another suitable organic solvent) and vortex for 10 minutes to extract the analytes.[1]

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[1]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

An isocratic LC method is commonly employed for the separation of Ezetimibe and this compound.[1]

  • Column: A C18 reversed-phase column is typically used, for example, a Gemini C18 (50 x 2.0 mm, 5 µm).[1]

  • Mobile Phase: A mixture of an organic solvent and an aqueous solution with a modifier is used. A common mobile phase is acetonitrile and 0.1% formic acid in water at a ratio of 70:30 (v/v).[1]

  • Flow Rate: A flow rate of 0.20 mL/min is often maintained.[1]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 35°C.[1]

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for both Ezetimibe and this compound.[1][2][3]

  • MRM Transitions: The instrument is set to monitor specific precursor to product ion transitions. For Ezetimibe, a common transition is m/z 408.0 → 270.8, and for this compound, it is m/z 412.1 → 270.8 or m/z 412.10 → 275.10.[1][2]

  • Gas and Source Parameters: Parameters such as nebulizer gas, curtain gas, and ion spray voltage are optimized to achieve the maximum response for both the analyte and the internal standard.

Ezetimibe's Mechanism of Action

Ezetimibe lowers cholesterol levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[4] Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes.[4]

Ezetimibe_Mechanism_of_Action cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte cluster_liver Liver cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 Absorption chylomicrons Chylomicron Formation NPC1L1->chylomicrons Cholesterol transport Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits hepatic_cholesterol Hepatic Cholesterol Stores chylomicrons->hepatic_cholesterol Cholesterol delivery ldl_receptor LDL Receptor Upregulation hepatic_cholesterol->ldl_receptor Depletion leads to plasma_ldl Plasma LDL Cholesterol ldl_receptor->plasma_ldl Increased clearance of

References

Safety Operating Guide

Ezetimibe-D4: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ezetimibe-D4, a deuterated internal standard used in research.[1] Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling or disposing of Ezetimibe-D4, it is crucial to review the following safety protocols. This substance may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2] Furthermore, it is classified as very toxic to aquatic life, necessitating strict environmental controls.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, impervious gloves, and a lab coat.[2] For operations that may generate dust, use a full-face respirator with appropriate cartridges as a backup to engineering controls.[2]

  • Engineering Controls: Handle Ezetimibe-D4 in a well-ventilated area, preferably within a laboratory fume hood to minimize exposure.[2]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] Do not breathe dust.[4] Keep containers tightly closed when not in use and store in a refrigerated, well-ventilated location.[2]

  • First Aid:

    • Eye Contact: Flush eyes with water as a precaution.[2]

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]

    • Ingestion: Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[2]

Quantitative Data and Hazard Summary

The following table summarizes key identification and hazard information for Ezetimibe-D4, compiled from safety data sheets.

ParameterDataReference
Chemical Name (3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone[3]
CAS Number 1093659-90-5[2]
Chemical Formula C₂₄H₁₇D₄F₂NO₃[2]
Hazard Classification Very toxic to aquatic life.[3] May be harmful if swallowed, inhaled, or absorbed through skin.[2][2][3]
UN Number UN3077[3][4]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (Ezetimibe-d4)[3][4]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[4]
Packaging Group III[4]

Disposal Protocol for Ezetimibe-D4

Improper disposal, such as flushing down the drain or discarding in household garbage, is strictly prohibited.[3][5][6] Pharmaceutical waste can contaminate water supplies and harm the environment.[6][7] The required method of disposal is through a licensed professional waste management service in accordance with all local, state, and federal regulations.[2][8][9]

Methodology:

  • Waste Segregation and Collection:

    • Collect all Ezetimibe-D4 waste, including unused product and contaminated materials (e.g., gloves, wipes, empty containers), in a dedicated, suitable, and closed container.[2]

    • Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste" or as required by your institution's specific guidelines.

    • The label must accurately identify the contents, including the name "Ezetimibe-D4" and any associated hazard warnings. Use black containers for hazardous pharmaceutical waste where applicable.[10]

  • Accidental Spill Cleanup:

    • In case of a spill, use personal protective equipment.[2]

    • Pick up and arrange disposal without creating dust.[2] For larger spills, clear the area and move upwind.[9]

    • Collect the spilled material using dry cleanup procedures (e.g., vacuum or sweep) and place it in the designated hazardous waste container.[9]

    • Prevent the product from entering drains, sewers, or waterways.[2][3]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[2]

    • Follow all institutional and regulatory requirements for the storage of hazardous chemical waste.

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the Ezetimibe-D4 waste.[2][8]

    • Provide the service with the Safety Data Sheet (SDS) and any other required documentation.

    • The standard disposal method for such pharmaceutical waste is typically high-temperature incineration at a permitted hazardous waste facility.[5][10]

  • Documentation:

    • Maintain detailed records of the waste disposal process, including the date, quantity of waste, and the name of the disposal company, as required by regulatory bodies such as the EPA.[7]

Ezetimibe-D4 Disposal Workflow

The following diagram illustrates the procedural workflow for the safe disposal of Ezetimibe-D4.

G Diagram: Ezetimibe-D4 Disposal Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Ezetimibe-D4 Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe spill Spill Occurs start->spill collect Step 2: Place Waste in a Dedicated, Sealed Container ppe->collect label_waste Step 3: Label Container (Contents, Hazard Info) collect->label_waste cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect store_waste Step 4: Store in Designated Secure Waste Area label_waste->store_waste contact Step 5: Contact Licensed Waste Disposal Service store_waste->contact document Step 6: Document Disposal (Manifest, Records) contact->document disposed Waste Disposed via Incineration document->disposed

Caption: Procedural workflow for the safe disposal of Ezetimibe-D4.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ezetimibe D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ezetimibe (B1671841) D4, a deuterated analog of the cholesterol-lowering drug Ezetimibe. Adherence to these procedures will minimize risk and ensure the integrity of your research.

Ezetimibe D4 is primarily utilized as an internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Ezetimibe in biological samples. While not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent contamination.

Essential Safety and Handling at a Glance

A systematic approach to handling this compound, from receipt to disposal, is critical. The following operational plan outlines the key steps to ensure safety and procedural correctness.

Personal Protective Equipment (PPE)

The first line of defense when handling any chemical substance is appropriate personal protective equipment. For this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact. Contaminated gloves should be disposed of immediately after use.
Body Protection Laboratory coat or impervious clothing.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required with adequate ventilation. In cases of potential dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.[1]Minimizes inhalation of airborne particles.
Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and efficient use of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

  • This compound is stable under recommended storage conditions, which typically include refrigeration.[1]

2. Handling and Preparation of Solutions:

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • When preparing solutions, use the appropriate solvent as specified in your experimental protocol (e.g., methanol (B129727), DMSO).[2]

3. Spills and Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water for at least 15 minutes.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Material: Dispose of unused this compound by contacting a licensed professional waste disposal service.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and containers, should be considered chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solutions: Waste solutions containing this compound should be collected in a designated, labeled waste container and disposed of through a licensed professional waste disposal service. Do not pour solutions down the drain.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that while specific toxicological data for the deuterated form is limited, the data for the parent compound, Ezetimibe, serves as a reliable reference.

PropertyValueSource
Chemical Formula C₂₄H₁₇D₄F₂NO₃[1]
CAS Number 1093659-90-5[1]
Molecular Weight 413.5 g/mol [2]
Physical State Solid[2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol.[2][2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Occupational Exposure Limit (OEL) for Ezetimibe is used as a proxy due to the lack of specific data for the deuterated form. The toxicological properties are not expected to differ significantly.

Experimental Protocol: this compound as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Ezetimibe in biological matrices. The following is a representative protocol for this application.

1. Preparation of Stock Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.[3]

  • Working Internal Standard Solution: Further dilute the stock solution with a suitable solvent (e.g., 60% acetonitrile (B52724) in water) to the desired working concentration.[3]

2. Sample Preparation (Plasma):

  • To a 200 µL aliquot of the plasma sample, add a known amount of the this compound working internal standard solution.[4]

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).[4]

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with an isocratic mobile phase, such as a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate).[3][4]

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Ezetimibe and this compound will need to be optimized on your instrument.[3][5]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Package Store Store at -20°C Receive->Store Assess Assess Hazards & Review SDS Store->Assess DonPPE Don Appropriate PPE Assess->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh PrepareStock Prepare Stock Solution Weigh->PrepareStock Use Use in Experiment PrepareStock->Use Decontaminate Decontaminate Work Area Use->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose via Licensed Service Segregate->Dispose

A logical workflow for the safe handling of this compound.

PPEDecisionTree PPE Selection for this compound Handling Start Handling this compound? EyeProtection Wear Safety Glasses with Side Shields Start->EyeProtection HandProtection Wear Chemical-Resistant Gloves Start->HandProtection BodyProtection Wear Lab Coat Start->BodyProtection RespiratoryProtection Is there a risk of dust/aerosol formation? Start->RespiratoryProtection UseRespirator Use NIOSH-Approved Respirator RespiratoryProtection->UseRespirator Yes NoRespirator Adequate Ventilation Sufficient RespiratoryProtection->NoRespirator No

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.